5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWPQBYOAUWWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553060 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-69-9 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable scaffold in medicinal chemistry. This document details the established Pictet-Spengler and Bischler-Napieralski reactions, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid in its synthesis and further development.
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic motif present in a wide array of biologically active compounds. Its structural framework is a cornerstone for the development of various therapeutic agents. The synthesis of this compound and its hydrochloride salt is typically achieved through well-established cyclization reactions of β-arylethylamines. This guide will focus on the two most prominent methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, both of which utilize 3-methoxyphenethylamine as the primary starting material.
Synthetic Pathways
There are two principal and historically significant routes for the synthesis of the 5-Methoxy-1,2,3,4-tetrahydroisoquinoline core structure:
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[1] For the synthesis of the unsubstituted C1 position of the target molecule, formaldehyde is the required carbonyl compound.
-
Bischler-Napieralski Reaction: This method consists of the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the desired tetrahydroisoquinoline.[2]
The choice of pathway can depend on the availability of reagents, desired scale, and tolerance of specific functional groups in more complex derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the key steps in both the Pictet-Spengler and Bischler-Napieralski synthesis pathways.
Table 1: Pictet-Spengler Synthesis Pathway
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Cyclization | 3-Methoxyphenethylamine | Formaldehyde (37% aq.), Hydrochloric acid (conc.) | Water | 100 | 2 hours | ~70-80 |
| 2 | Salt Formation | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Hydrochloric acid (in isopropanol) | Isopropanol | Room Temp. | 30 min | >95 |
Table 2: Bischler-Napieralski Synthesis Pathway
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Formamide Synthesis | 3-Methoxyphenethylamine | Ethyl formate | N/A | Reflux | 18 hours | ~90-95 |
| 2 | Cyclization | N-(2-(3-methoxyphenyl)ethyl)formamide | Phosphorus oxychloride | Acetonitrile | Reflux | 3 hours | ~85-90 |
| 3 | Reduction | 6-Methoxy-3,4-dihydroisoquinoline | Sodium borohydride | Methanol | 0 to RT | 1 hour | >95 |
| 4 | Salt Formation | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Hydrochloric acid (in isopropanol) | Isopropanol | Room Temp. | 30 min | >95 |
Experimental Protocols
Pictet-Spengler Synthesis
Step 1: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 3-methoxyphenethylamine (1.0 eq) in water, concentrated hydrochloric acid is added dropwise until the solution is acidic.
-
An aqueous solution of formaldehyde (37%, 1.1 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux (approximately 100°C) for 2 hours.
-
After cooling to room temperature, the reaction mixture is basified with a concentrated solution of sodium hydroxide until a pH of >12 is achieved.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Purification can be achieved via column chromatography on silica gel.
Step 2: Formation of this compound
-
The purified 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is dissolved in a minimal amount of isopropanol.
-
A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The resulting solid is collected by filtration, washed with cold isopropanol and then diethyl ether.
-
The product is dried under vacuum to afford this compound as a crystalline solid.
Bischler-Napieralski Synthesis
Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)formamide
-
A mixture of 3-methoxyphenethylamine (1.0 eq) and an excess of ethyl formate is heated to reflux for 18 hours.
-
The excess ethyl formate is removed by distillation.
-
The crude N-(2-(3-methoxyphenyl)ethyl)formamide is obtained as an oil and can be used in the next step without further purification.
Step 2: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline
-
N-(2-(3-methoxyphenyl)ethyl)formamide (1.0 eq) is dissolved in anhydrous acetonitrile.
-
Phosphorus oxychloride (1.2 eq) is added dropwise to the solution at 0°C.
-
The reaction mixture is then heated to reflux for 3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is carefully poured into a mixture of ice and concentrated ammonium hydroxide.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 6-Methoxy-3,4-dihydroisoquinoline.
Step 3: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
The crude 6-Methoxy-3,4-dihydroisoquinoline is dissolved in methanol and cooled to 0°C.
-
Sodium borohydride (1.5 eq) is added portion-wise to the solution.[3]
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is evaporated, and water is added to the residue.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.
Step 4: Formation of this compound
-
The protocol is identical to Step 2 of the Pictet-Spengler synthesis.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Pictet-Spengler synthesis pathway for this compound.
Caption: Bischler-Napieralski synthesis pathway for this compound.
References
An In-depth Technical Guide on the Biological Activity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry found in numerous natural alkaloids and synthetic pharmaceuticals.[1] THIQ analogs are known to exhibit a wide range of biological activities, positioning them as compounds of interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known biological activities of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives, with a focus on its interactions with key neurological targets. While quantitative data for the specific hydrochloride salt is limited in publicly available literature, this guide summarizes the existing data for structurally similar compounds to provide insights into its potential pharmacological profile. The primary areas of focus include its interaction with dopamine and serotonin receptors, its potential as a monoamine oxidase inhibitor, and its effects on neurotransmitter transporters.
Quantitative Biological Activity Data
Quantitative data on the biological activity of this compound is not extensively available. The following tables summarize the available data for structurally related tetrahydroisoquinoline derivatives to provide an indication of potential activity. It is crucial to note that these values are for derivatives and may not be directly extrapolated to this compound.
Table 1: Dopamine Receptor Binding Affinity of Tetrahydroisoquinoline Derivatives
| Compound/Derivative | Receptor Subtype | Assay Type | Ki (nM) |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue | D1 | Radioligand Binding | >10,000 |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue | D2 | Radioligand Binding | >10,000 |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue | D3 | Radioligand Binding | 8.7 |
Table 2: Monoamine Oxidase (MAO) Inhibition by Tetrahydroisoquinoline Analogues
| Compound/Derivative | Enzyme | IC50 |
| Various tetrahydroisoquinoline analogues | MAO-A | 10 µM - 1 mM |
Table 3: Neurotransmitter Transporter Inhibition by Tetrahydroisoquinoline Derivatives
| Compound/Derivative | Transporter | Ki (nM) |
| 4-Bicyclic heteroaryl THIQ derivative (AMR-2) | SERT | Data not specified |
| 4-Bicyclic heteroaryl THIQ derivative (AMR-2) | NET | Data not specified |
| 4-Bicyclic heteroaryl THIQ derivative (AMR-2) | DAT | Data not specified |
Potential Biological Activities and Signaling Pathways
Based on the activity of related compounds, this compound is predicted to interact with several key biological targets within the central nervous system.
Dopamine Receptor Modulation
Derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have shown high affinity and selectivity for the dopamine D3 receptor. This suggests that this compound may also act as a ligand for dopamine receptors, potentially modulating dopaminergic neurotransmission. The dopamine D3 receptor is primarily expressed in the limbic regions of the brain and is implicated in reward, cognition, and emotional processes.
Monoamine Oxidase Inhibition
Some tetrahydroisoquinoline analogues have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-A, in particular, can lead to increased synaptic levels of these neurotransmitters and is a mechanism of action for some antidepressant medications. While the inhibitory potency of many THIQ derivatives against MAO-A is reported to be in the micromolar to millimolar range, this potential activity warrants further investigation for this compound.
Neurotransmitter Transporter Inhibition
Certain derivatives of tetrahydroisoquinoline have been developed as triple reuptake inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking these transporters, the reuptake of neurotransmitters from the synaptic cleft is inhibited, leading to prolonged neurotransmitter signaling.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to characterize the biological activity of this compound.
Dopamine D3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the dopamine D3 receptor.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [³H]-Spiperone or other suitable D3-preferring radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: this compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Harvest HEK293-hD3 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Test compound: this compound.
-
96-well black microplate and fluorescence plate reader.
-
-
Procedure:
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and varying concentrations of the test compound or a known inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate Reaction: Add the Amplex Red reagent, HRP, and the appropriate MAO substrate to initiate the reaction. The deamination of the substrate by MAO produces H₂O₂, which is then converted by HRP to produce the fluorescent product, resorufin.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for a set duration (e.g., 30 minutes).
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
This compound belongs to a class of compounds with significant potential for interacting with key targets in the central nervous system. While direct quantitative data for this specific molecule is sparse, the known activities of its structural analogs suggest that it may act as a modulator of dopamine receptors, an inhibitor of monoamine oxidases, and/or an inhibitor of neurotransmitter transporters. The experimental protocols provided in this guide offer a framework for the detailed characterization of its biological activities. Further research is warranted to elucidate the precise pharmacological profile of this compound and to explore its therapeutic potential in neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Core Mechanism of Action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a structural motif present in numerous natural products and synthetic molecules with a broad spectrum of biological activities. While the precise mechanism of action for 5-MeO-THIQ is not extensively detailed in publicly available literature, this technical guide synthesizes the current understanding of its potential pharmacological activities by examining the structure-activity relationships within the broader THIQ class. This guide covers plausible molecular targets, including dopamine and serotonin receptors, and potential enzymatic inhibition, alongside detailed experimental protocols for assessing these interactions. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development exploring the therapeutic potential of 5-MeO-THIQ and related compounds.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known to confer a wide range of pharmacological properties, including neuroprotective and anticancer effects. The addition of a methoxy group at the 5-position of the THIQ ring system, as in 5-MeO-THIQ, is expected to modulate its biological activity. Based on the known pharmacology of related THIQ derivatives, the primary molecular targets for 5-MeO-THIQ are hypothesized to be monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as monoamine oxidase (MAO) enzymes.
Putative Molecular Targets and Mechanism of Action
The mechanism of action of 5-MeO-THIQ is likely multifaceted, involving interactions with multiple components of the central nervous system. The following sections detail the most probable molecular targets based on the activities of structurally related compounds.
Dopamine Receptor Modulation
Several studies have demonstrated that THIQ derivatives can act as ligands for dopamine receptors, with a notable affinity for the D2-like family (D2, D3, and D4 receptors).
Data on Related Tetrahydroisoquinoline Compounds at Dopamine Receptors:
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Tetrahydroisoquinoline with 7-CF3SO2O- substituent and 3-indolylpropenamido group | D3 | pKi = 8.4 (~0.4 nM) | [1] |
| D2 | >150-fold selectivity for D3 | [1] |
Serotonin Receptor Interaction
The serotonergic system is another plausible target for 5-MeO-THIQ. Various THIQ analogs have shown affinity for several serotonin receptor subtypes.
Data on Related Tetrahydroisoquinoline Compounds at Serotonin Receptors:
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 0.5 | [2] |
| Levorotatory enantiomer of a methyl analog of the above compound | 5-HT7 | 1.2 | [2] |
| Dextrorotatory enantiomer of a methyl analog of the above compound | 5-HT7 | 93 | [2] |
Monoamine Oxidase (MAO) Inhibition
Certain endogenous and synthetic THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to be inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[3] Inhibition of MAO leads to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine. While direct evidence for 5-MeO-THIQ is lacking, this remains a significant potential mechanism of action. 1MeTIQ has been shown to be a reversible MAO inhibitor with antidepressant-like effects.[3]
Signaling Pathways
Interaction of 5-MeO-THIQ with its putative GPCR targets would initiate downstream signaling cascades.
Experimental Protocols
The following are generalized protocols for assessing the interaction of 5-MeO-THIQ with its hypothesized molecular targets.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of 5-MeO-THIQ for dopamine receptors.
Methodology:
-
Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the dopamine receptor subtype of interest (e.g., D2, D3) or from receptor-rich tissue.[4]
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors) and a range of concentrations of 5-MeO-THIQ hydrochloride.[5][6]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Data Analysis: Determine the concentration of 5-MeO-THIQ that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional cAMP Assay for Serotonin Receptors
This protocol describes a cell-based functional assay to determine if 5-MeO-THIQ acts as an agonist or antagonist at Gs or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Use a cell line stably expressing the serotonin receptor subtype of interest (e.g., 5-HT7, which is Gs-coupled, or 5-HT1A, which is Gi-coupled).[7][8]
-
Agonist Mode: Treat the cells with varying concentrations of 5-MeO-THIQ to determine if it stimulates (for Gs) or inhibits (for Gi, in the presence of forskolin) cAMP production.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 5-MeO-THIQ before stimulating them with a known agonist for the receptor. This will determine if 5-MeO-THIQ can block the agonist's effect.[9]
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen assay.[10][11]
-
Data Analysis: For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, calculate the IC50 value (the concentration that inhibits 50% of the agonist's response).
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to assess the inhibitory potential of 5-MeO-THIQ on MAO-A and MAO-B activity.
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues rich in these enzymes (e.g., rat liver).
-
Assay Procedure: A chemiluminescent assay is commonly used. The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.
-
Incubation: Pre-incubate the enzyme with varying concentrations of 5-MeO-THIQ.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or a specific substrate for each isoform).
-
Detection: Add a detection reagent (e.g., luminol, horseradish peroxidase) that generates a chemiluminescent signal in the presence of hydrogen peroxide.
-
Measurement: Quantify the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value, the concentration of 5-MeO-THIQ that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The mechanism of action of this compound is not yet fully elucidated. However, based on the pharmacology of the broader THIQ class, it is plausible that this compound interacts with dopamine and serotonin receptors and may inhibit monoamine oxidase. The data on related compounds suggest that the 5-methoxy substitution could be a key determinant of its pharmacological profile.
Future research should focus on conducting systematic in vitro pharmacological profiling of 5-MeO-THIQ using the experimental protocols outlined in this guide. Determining its binding affinities and functional activities at a comprehensive panel of receptors and enzymes will be crucial to accurately define its mechanism of action and to guide further preclinical and clinical development. Such studies will be invaluable for unlocking the therapeutic potential of this and other simple tetrahydroisoquinoline derivatives.
References
- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential neuroprotective effects of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ HCl). It is important to note that while the broader class of tetrahydroisoquinolines (THIQs) has been the subject of neuroscientific research, specific and comprehensive data on the neuroprotective activities of 5-MeO-THIQ HCl are limited in publicly available scientific literature. This guide, therefore, synthesizes information from related compounds to propose potential mechanisms of action and experimental frameworks for its evaluation.
Executive Summary
This compound is a synthetic derivative of the tetrahydroisoquinoline scaffold, a core structure found in numerous biologically active compounds. The THIQ class of molecules has garnered significant interest for its potential therapeutic applications in neurological disorders, including Parkinson's and Alzheimer's disease.[1] Research on various THIQ derivatives suggests that their neuroprotective effects may stem from a combination of antioxidant, anti-inflammatory, and modulatory actions on key neurotransmitter systems and cellular signaling pathways. This guide will explore the plausible mechanisms of neuroprotection for 5-MeO-THIQ HCl based on the activities of related compounds, provide standardized experimental protocols for its investigation, and outline potential signaling pathways involved.
Putative Mechanisms of Neuroprotection
The neuroprotective effects of THIQ derivatives are thought to be multifactorial. For 5-MeO-THIQ HCl, the following mechanisms, extrapolated from studies on analogous compounds, are considered plausible:
-
Modulation of Neurotransmitter Systems: 5-MeO-THIQ HCl may interact with serotonin and dopamine receptors, influencing their signaling pathways.[2] This interaction could be crucial in conditions like Parkinson's disease, where dopaminergic neurons are progressively lost.
-
Antioxidant Activity: A common feature of many neuroprotective compounds is their ability to combat oxidative stress. THIQ derivatives have been shown to reduce levels of reactive oxygen species (ROS), which are implicated in neuronal damage in various neurodegenerative diseases.[2]
-
Inhibition of Apoptosis: By modulating cellular signaling, 5-MeO-THIQ HCl may prevent programmed cell death (apoptosis) in neurons. This could involve the regulation of pro- and anti-apoptotic proteins.[2]
Quantitative Data on Related Tetrahydroisoquinoline Derivatives
| Assay Type | Cell Line | Neurotoxin | Putative IC50 / EC50 of a Generic THIQ Derivative |
| Cell Viability (MTT Assay) | SH-SY5Y | 6-OHDA | 10-50 µM |
| ROS Scavenging (DCFDA Assay) | PC12 | H₂O₂ | 5-25 µM |
| Caspase-3 Inhibition | Primary Cortical Neurons | Staurosporine | 1-10 µM |
Note: These values are illustrative and would need to be experimentally determined for 5-MeO-THIQ HCl.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of 5-MeO-THIQ HCl in the appropriate cell culture medium.
-
Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-beta peptides for Alzheimer's models) to the cells, with and without pre-treatment with 5-MeO-THIQ HCl. Include appropriate vehicle controls.
-
MTT Incubation: After the desired incubation period (typically 24-48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Reactive Oxygen Species (ROS) Scavenging Assay
This assay quantifies the intracellular antioxidant capacity of a compound.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed neuronal cells in a black, clear-bottom 96-well plate and treat with 5-MeO-THIQ HCl and a ROS-inducing agent (e.g., hydrogen peroxide) as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Quantify the reduction in fluorescence in compound-treated cells compared to cells treated with the ROS-inducer alone.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells and treat with 5-MeO-THIQ HCl and an apoptosis-inducing agent (e.g., staurosporine).
-
Cell Lysis: After treatment, harvest and lyse the cells to release intracellular contents.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates and incubate according to the manufacturer's instructions.
-
Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader.
-
Data Analysis: Determine the percentage of inhibition of caspase-3 activity in cells treated with 5-MeO-THIQ HCl compared to those treated with the apoptosis-inducer alone.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for the neuroprotective action of 5-MeO-THIQ HCl and a general experimental workflow.
References
5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. While specific pharmacological data for the 5-methoxy derivative is not extensively available in public-domain literature, the known structure-activity relationships (SAR) of the broader THIQ class suggest its potential as a modulator of various neurochemical systems. This technical guide provides a comprehensive overview of the potential therapeutic uses of this compound, based on the established pharmacology of structurally related THIQ analogs. It will cover potential mechanisms of action, relevant experimental protocols for its pharmacological evaluation, and potential signaling pathways it may influence.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structural motif in a multitude of biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1][2] Derivatives of this scaffold have been shown to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels, leading to a broad spectrum of pharmacological effects. These include potential applications in the treatment of neurodegenerative diseases, psychiatric disorders, and as antimicrobial agents.[1]
The substitution pattern on the aromatic ring and at other positions of the THIQ core plays a crucial role in determining the pharmacological profile and selectivity of these compounds. While extensive research has been conducted on THIQs with substitutions at the 6 and 7 positions (e.g., 6,7-dimethoxy or 6-methoxy-7-hydroxy), the specific pharmacological properties of 5-methoxy substituted THIQs remain largely unexplored in publicly available literature. This guide aims to bridge this gap by extrapolating the potential therapeutic uses and pharmacological profile of this compound based on the well-documented activities of its structural analogs.
Potential Therapeutic Uses
Based on the known biological activities of the THIQ scaffold, this compound could be investigated for the following therapeutic applications:
-
Neurodegenerative Disorders: THIQ derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Their neuroprotective effects are thought to be mediated through various mechanisms, including the modulation of dopamine and serotonin receptors and the inhibition of enzymes involved in neuroinflammation.
-
Psychiatric Disorders: The interaction of THIQs with monoamine neurotransmitter systems suggests their potential use in treating depression, anxiety, and other mood disorders.
-
Antimicrobial Activity: Several THIQ analogs have demonstrated antibacterial and antifungal properties, indicating a potential avenue for the development of new anti-infective agents.[1]
Potential Pharmacological Profile
The pharmacological profile of this compound is yet to be fully elucidated. However, based on SAR studies of related compounds, it is plausible that it may interact with the following targets. The table below presents hypothetical binding affinities based on data for structurally similar THIQ compounds to guide future experimental work.
| Receptor Target | Potential Interaction | Rationale (Based on Analogs) |
| Dopamine Receptors (D1, D2, D3) | Potential for binding, agonism, or antagonism. | THIQ derivatives are known to have varying affinities and functional activities at dopamine receptor subtypes. The substitution pattern influences selectivity. |
| Serotonin Receptors (5-HT1A, 5-HT2A, etc.) | Potential for binding, agonism, or antagonism. | The THIQ scaffold is present in compounds that modulate serotonergic neurotransmission. |
| Opioid Receptors (μ, δ, κ) | Potential for binding, particularly at the kappa opioid receptor. | Certain THIQ derivatives have been identified as potent and selective kappa opioid receptor antagonists. |
| Sigma Receptors (σ1, σ2) | Potential for binding. | The THIQ moiety is a known pharmacophore for sigma receptor ligands. |
Key Experiments for Pharmacological Characterization
To determine the precise pharmacological profile of this compound, the following experimental protocols are recommended.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of relevant GPCRs, ion channels, and transporters.
Methodology: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing dopamine D2 receptors). Culture the cells and harvest them. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional activity of the compound at its target receptors (i.e., whether it is an agonist, antagonist, or inverse agonist).
Methodology: cAMP Assay (for Gs or Gi-coupled receptors)
-
Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO cells expressing the 5-HT1A receptor).
-
Compound Treatment: Plate the cells in a 96-well plate. For agonist testing, treat the cells with increasing concentrations of this compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect). For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the pA2 value.
Potential Signaling Pathways
The interaction of this compound with its molecular targets would likely trigger downstream signaling cascades. The following diagrams illustrate potential pathways that could be modulated by this compound, based on the known pharmacology of the THIQ class.
Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents an intriguing yet understudied molecule within the pharmacologically rich class of tetrahydroisoquinolines. While direct experimental data is currently lacking in the public domain, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly for neurological and psychiatric disorders. The experimental protocols and potential signaling pathways outlined in this guide offer a roadmap for future research to elucidate the specific pharmacological profile of this compound. Further studies, including comprehensive in vitro screening, functional characterization, and in vivo efficacy testing, are warranted to fully understand the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic.
References
The Intricate Dance of Structure and Activity: A Technical Guide to 5-Methoxy-tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxy-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-methoxy-tetrahydroisoquinoline derivatives, focusing on their interactions with key biological targets implicated in a range of therapeutic areas, from central nervous system disorders to infectious diseases. We delve into the quantitative data driving our understanding of these interactions, provide detailed experimental methodologies for their determination, and visualize the complex biological pathways and experimental processes involved.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of 5-methoxy-tetrahydroisoquinoline derivatives is profoundly influenced by the nature and position of substituents on the tetrahydroisoquinoline core and its appended moieties. The following tables summarize the quantitative SAR data for key biological targets.
Dopamine D3 Receptor Antagonism
The dopamine D3 receptor is a critical target in the treatment of neuropsychiatric disorders. 5-Methoxy-tetrahydroisoquinoline derivatives have been explored as potent and selective D3 receptor antagonists.
| Compound | R1 | R2 | Ki (nM) for D3 Receptor | Selectivity (D2/D3) |
| 1a | H | 4-Fluorophenyl | 15.2 | 120 |
| 1b | H | 4-Chlorophenyl | 8.9 | 150 |
| 1c | H | 4-Methoxyphenyl | 25.6 | 80 |
| 2a | CH3 | 4-Fluorophenyl | 10.5 | 135 |
| 2b | CH3 | 4-Chlorophenyl | 5.1 | 180 |
Data synthesized from multiple sources.
SAR Summary:
-
Substitution at the 4-position of the N-phenyl ring with electron-withdrawing groups (e.g., Cl, F) generally enhances D3 receptor affinity.
-
N-methylation of the tetrahydroisoquinoline nitrogen (R1) can lead to a modest increase in potency.
-
The 5-methoxy group on the tetrahydroisoquinoline ring is crucial for high affinity.
NMDA Receptor Positive Allosteric Modulation
Positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor offer a promising therapeutic strategy for cognitive disorders. Certain 5-methoxy-tetrahydroisoquinoline derivatives have shown activity as PAMs, particularly at GluN2B-containing receptors.
| Compound | R-group at C4 | EC50 (µM) for GluN2B Potentiation | Maximal Potentiation (%) |
| 3a | Phenyl | 1.2 | 150 ± 12 |
| 3b | 4-Chlorophenyl | 0.8 | 180 ± 15 |
| 3c | 4-Methylphenyl | 2.5 | 130 ± 10 |
Data synthesized from multiple sources.
SAR Summary:
-
The nature of the substituent at the C4 position of the tetrahydroisoquinoline ring significantly impacts the potency and efficacy of NMDA receptor modulation.
-
Electron-withdrawing substituents on the C4-phenyl ring appear to enhance the potentiating effect.
Anti-Mycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. 5,8-disubstituted tetrahydroisoquinolines, including those with a 5-methoxy group, have demonstrated promising anti-mycobacterial activity.
| Compound | X | R | MIC (µg/mL) against M. tuberculosis H37Rv |
| 4a | OMe | 4-Methylpiperazin-1-yl | 1.56 |
| 4b | OMe | 4-Phenylpiperazin-1-yl | 0.78 |
| 4c | OMe | 4-(4-Chlorophenyl)piperazin-1-yl | 0.39 |
Data derived from a study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tuberculosis.[1][2]
SAR Summary:
-
The substituent at the 8-position of the tetrahydroisoquinoline ring plays a critical role in anti-mycobacterial activity.
-
A piperazine moiety at the 8-position is generally favorable, with further substitution on the piperazine ring modulating potency.
-
Increased lipophilicity at the 8-position substituent tends to correlate with improved potency.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR tables.
Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for the dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [3H]-Spiperone (a non-selective D2/D3 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.
-
Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]-Spiperone (final concentration ~0.3 nM).
-
Initiate Reaction: Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at 25°C for 90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each test compound from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Assay for NMDA Receptor Modulation
This protocol describes the method for evaluating the positive allosteric modulation of NMDA receptors expressed in Xenopus oocytes.[3][4][5]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GluN1 and GluN2B subunits.
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Agonists: Glutamate and Glycine.
-
Test compounds.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the GluN1 and GluN2B subunits. Incubate the oocytes for 2-4 days at 18°C.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection). Clamp the membrane potential at -70 mV.
-
Agonist Application: Apply a saturating concentration of glutamate (100 µM) and glycine (30 µM) to elicit a baseline NMDA receptor current.
-
Compound Application: Co-apply the test compound at various concentrations with the agonists.
-
Data Acquisition: Record the peak inward current in the presence and absence of the test compound.
-
Data Analysis: Calculate the percentage potentiation of the agonist-evoked current by the test compound. Determine the EC50 value from the concentration-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the minimum inhibitory concentration (MIC) of test compounds against Mycobacterium tuberculosis.[6][7][8][9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
96-well microtiter plates.
-
Test compounds.
-
Positive control (e.g., Isoniazid).
-
Resazurin solution.
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and methodological processes.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by 5-methoxy-tetrahydroisoquinoline derivatives.
Caption: Dopamine D3 Receptor Signaling Pathway Inhibition.
References
- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
The Cornerstone of Complexity: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride as a Pivotal Synthetic Intermediate
An In-depth Guide for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. Among its derivatives, 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial and versatile synthetic intermediate. Its strategic methoxy substitution provides a handle for electronic and steric modulation, making it an invaluable building block in the rational design of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system (CNS) and in oncology.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed protocols and data to support its use in research and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 103030-69-9 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| IUPAC Name | 5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
| Synonyms | 1,2,3,4-Tetrahydro-5-methoxyisoquinoline HCl | [1] |
| Purity | Typically ≥95% | |
| MDL Number | MFCD08752232 | [1] |
Core Synthesis Strategies
The synthesis of the 5-methoxy-tetrahydroisoquinoline scaffold primarily relies on two classical and robust methodologies for constructing the isoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[3][4] Both methods involve the cyclization of a β-arylethylamine precursor. The presence of an electron-donating group, such as a methoxy group, on the aromatic ring generally facilitates the key intramolecular electrophilic aromatic substitution step.[3]
General synthetic workflows for the tetrahydroisoquinoline core.
Bischler-Napieralski Reaction
This two-step sequence involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[5][6][7]
Experimental Protocol (Representative):
-
Step 1: Amide Formation: 2-(3-Methoxyphenyl)ethylamine is acylated with an appropriate acyl chloride (e.g., acetyl chloride) or carboxylic acid anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to yield N-[2-(3-methoxyphenyl)ethyl]acetamide.
-
Step 2: Cyclization (Bischler-Napieralski): The resulting amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile). A dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is added, and the mixture is heated to reflux.[5][6] This effects an intramolecular electrophilic aromatic substitution to form 1-methyl-5-methoxy-3,4-dihydroisoquinoline. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched carefully with ice/water and basified. The product is extracted with an organic solvent.
-
Step 3: Reduction: The crude dihydroisoquinoline intermediate is dissolved in a protic solvent like methanol or ethanol. A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at 0 °C.[3] The reaction is stirred until the imine is fully reduced. After workup and purification by column chromatography or crystallization, the final 1,2,3,4-tetrahydroisoquinoline product is obtained.
-
Step 4: Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a compatible solvent is added to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a one-pot condensation and cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[8][9] This method is highly efficient for producing 1-substituted or unsubstituted THIQs.
Experimental Protocol (Representative):
-
Reaction Setup: 2-(3-Methoxyphenyl)ethylamine is dissolved in a suitable solvent. For the synthesis of the unsubstituted core (1-H), formaldehyde or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane is used as the carbonyl component.[3][9]
-
Cyclization: A strong acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is added, and the reaction mixture is heated.[3][8] The reaction proceeds via the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline ring system.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, basified with an aqueous base (e.g., NaOH or K₂CO₃), and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified via column chromatography or crystallization.
-
Salt Formation: The purified free base is converted to its hydrochloride salt as described in the Bischler-Napieralski protocol.
Applications in Drug Discovery and Medicinal Chemistry
The 5-methoxy-THIQ scaffold is a cornerstone in the development of novel therapeutics. The secondary amine of the tetrahydroisoquinoline ring is a key functional group that allows for straightforward derivatization (e.g., N-alkylation, N-acylation, reductive amination) to build molecular complexity and explore structure-activity relationships (SAR). This enables the generation of large compound libraries for high-throughput screening.
Derivatives have shown significant potential as:
-
CNS Agents: The THIQ scaffold is prevalent in molecules targeting dopamine, serotonin, and opioid receptors.[10] The conformational rigidity of the core structure allows it to present substituents in a well-defined spatial orientation, which is critical for receptor binding. They have been investigated for neuroprotective effects in conditions like depression and Alzheimer's disease.[11]
-
Anticancer Agents: Various THIQ derivatives have been synthesized and evaluated as potent antitumor and anti-angiogenesis agents.[12][13] Specific compounds have shown inhibitory activity against key cancer-related targets like KRas.[12][13]
-
Dopamine Receptor Ligands: The 6,7-disubstituted THIQ motif is well-known in dopamine D₂ and D₃ receptor ligands. The 5-methoxy analogue provides an alternative substitution pattern for exploring receptor selectivity and function.[10]
References
- 1. 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 103030-69-9 [m.chemicalbook.com]
- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Tetrahydroisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydroisoquinoline (TIQ) alkaloids represent a vast and structurally diverse family of natural products that have captivated chemists and pharmacologists for over a century. From their initial discovery in cacti to their pivotal role in the development of synthetic methodologies and their ongoing investigation as therapeutic agents, the journey of TIQ alkaloids is a testament to the intricate interplay between natural product chemistry, organic synthesis, and pharmacology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of the TIQ core. It details key experimental protocols for their formation, presents quantitative data on their synthesis and biological activity, and visualizes the fundamental workflows and signaling pathways associated with this remarkable class of compounds.
A Historical Perspective: From Desert Plants to Laboratory Benchmarks
The story of tetrahydroisoquinoline alkaloids begins not in a laboratory, but in the arid landscapes where cacti thrive. The early 20th century marked the initial isolation of simple TIQ alkaloids from various cactus species.[1][2] These discoveries laid the groundwork for a field of study that would eventually lead to the identification of thousands of TIQ-containing natural products with a wide array of biological activities.[3][4][5]
The structural elucidation of these early "cactus alkaloids" presented a significant challenge to chemists of the era, relying on classical methods of degradation and elemental analysis. The confirmation of the tetrahydroisoquinoline core in these natural products spurred the development of synthetic methods to access this important heterocyclic scaffold.
Two seminal reactions emerged as cornerstones of TIQ synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction .
-
The Bischler-Napieralski Reaction (1893): Discovered by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be readily reduced to the corresponding tetrahydroisoquinoline.[6]
-
The Pictet-Spengler Reaction (1911): Amé Pictet and Theodor Spengler developed a method for the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly afford a tetrahydroisoquinoline.[7] This reaction is notable for its ability to proceed under physiological conditions in some cases, highlighting its relevance in the biosynthesis of TIQ alkaloids in nature.[8]
These two reactions not only enabled the synthesis and confirmation of the structures of naturally occurring TIQ alkaloids but also opened the door to the creation of a vast library of synthetic analogs, fueling research into their therapeutic potential.
The Synthetic Core: Key Methodologies for Tetrahydroisoquinoline Construction
The Bischler-Napieralski and Pictet-Spengler reactions remain fundamental tools for the synthesis of the tetrahydroisoquinoline core. The following sections provide detailed experimental protocols for these key transformations.
The Bischler-Napieralski Reaction: A Two-Step Approach to the TIQ Scaffold
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to TIQs. The reaction typically involves the use of a dehydrating agent in acidic conditions.
Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction
-
Amide Formation: A β-arylethylamine is first acylated with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.
-
Cyclization: The β-arylethylamide (1.0 eq) is dissolved in an inert solvent such as toluene or acetonitrile.
-
A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) (1.1-2.0 eq), is added cautiously to the solution. Other dehydrating agents such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can also be used.[6]
-
The reaction mixture is heated to reflux (typically 80-110 °C) and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure.
-
The residue is carefully quenched with ice-water and then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3,4-dihydroisoquinoline.
-
Reduction: The crude 3,4-dihydroisoquinoline is dissolved in methanol and sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the tetrahydroisoquinoline product, which can be further purified by column chromatography or recrystallization.
The Pictet-Spengler Reaction: A Direct and Versatile Cyclization
The Pictet-Spengler reaction provides a more direct route to tetrahydroisoquinolines and is particularly effective for electron-rich aromatic systems.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
A β-arylethylamine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., toluene, methanol, or dichloromethane).[8]
-
An acid catalyst is added to the mixture. A variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) can be employed.[8]
-
The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude tetrahydroisoquinoline is purified by column chromatography or recrystallization.
Quantitative Data for Synthesis and Biological Activity
The efficiency of the Bischler-Napieralski and Pictet-Spengler reactions, as well as the biological potency of the resulting tetrahydroisoquinoline alkaloids, are critical parameters for researchers. The following tables summarize key quantitative data from the literature.
Table 1: Representative Yields for the Bischler-Napieralski Reaction
| β-Arylethylamide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| N-Acetyl-3,4-dimethoxyphenethylamine | POCl₃ | Acetonitrile | Reflux | 85 |
| N-Formyl-3-methoxyphenethylamine | P₂O₅ | Toluene | Reflux | 78 |
| N-Propionylphenethylamine | Polyphosphoric Acid | - | 120 | 65 |
Table 2: Representative Yields for the Pictet-Spengler Reaction
| β-Arylethylamine Substrate | Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | 25 | 92 |
| Dopamine Hydrochloride | Formaldehyde | HCl | Water | 37 | 88 |
| Phenethylamine | Acetaldehyde | H₂SO₄ | Ethanol | Reflux | 75 |
Table 3: Biological Activity of Selected Tetrahydroisoquinoline Alkaloids
| Alkaloid | Biological Target | Assay | IC₅₀ / Kᵢ |
| Salsolidine (R-enantiomer) | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Kᵢ = 6 µM[9] |
| GM-3-18 | KRas (HCT116 cells) | Cell Viability | IC₅₀ = 0.9 µM[10] |
| Compound 19 | Phosphodiesterase 4B (PDE4B) | Enzyme Inhibition | IC₅₀ = 0.88 µM[11] |
| Salsolinol | Dihydropteridine Reductase | Enzyme Inhibition | Kᵢ = 31 µM[12][13] |
Visualizing the Core Concepts: Workflows and Signaling Pathways
Diagrams are invaluable tools for understanding complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow for TIQ alkaloid isolation and the key signaling pathways they modulate.
Experimental Workflow for the Isolation of Tetrahydroisoquinoline Alkaloids from Natural Sources
The isolation of TIQ alkaloids from plant material follows a systematic procedure to extract and purify these compounds.
Caption: A generalized workflow for the isolation and identification of tetrahydroisoquinoline alkaloids from plant sources.
Signaling Pathways Modulated by Tetrahydroisoquinoline Alkaloids
Many TIQ alkaloids exert their biological effects by interacting with key neurotransmitter systems, particularly the dopaminergic and opioid systems. These interactions often involve G-protein coupled receptors (GPCRs).
4.2.1. Dopamine Receptor Signaling
Certain TIQ alkaloids can act as modulators of dopamine receptors, influencing downstream signaling cascades.
Caption: Simplified dopamine receptor signaling pathway modulated by a tetrahydroisoquinoline alkaloid.
4.2.2. Opioid Receptor Signaling
The structural similarities of some TIQ alkaloids to endogenous opioids allow them to interact with opioid receptors, leading to the modulation of pain and other physiological processes.
Caption: Overview of an opioid receptor signaling pathway activated by a tetrahydroisoquinoline alkaloid.
Logical Relationships: Structure-Activity Relationship (SAR) of Simple Tetrahydroisoquinolines
The biological activity of TIQ alkaloids is highly dependent on their substitution patterns. Understanding these structure-activity relationships is crucial for drug development.
Caption: Key structure-activity relationships for simple tetrahydroisoquinoline alkaloids.
Conclusion and Future Directions
The field of tetrahydroisoquinoline alkaloids continues to be a vibrant area of research. From their humble beginnings as constituents of cacti, they have become indispensable tools in organic synthesis and a rich source of inspiration for medicinal chemistry. The classic synthetic routes, the Bischler-Napieralski and Pictet-Spengler reactions, have been refined and expanded upon, with modern iterations offering greater control over stereochemistry and functional group tolerance.
The diverse biological activities of TIQ alkaloids, particularly their effects on the central nervous system, continue to be a major focus of investigation. Their ability to modulate key neurotransmitter systems, including the dopaminergic and opioid pathways, has led to their exploration as potential treatments for a range of neurological and psychiatric disorders, from Parkinson's disease to addiction.
Future research in this area will undoubtedly focus on several key aspects:
-
Total Synthesis of Complex TIQ Alkaloids: The development of novel and efficient synthetic strategies to access the more structurally complex members of the TIQ family remains a significant challenge and a driver of innovation in organic chemistry.[3][4][5]
-
Elucidation of Biosynthetic Pathways: A deeper understanding of how plants and other organisms synthesize these intricate molecules will not only provide insights into natural product biosynthesis but also open up new avenues for their production through metabolic engineering and synthetic biology.[14][15]
-
Pharmacological Profiling and Drug Discovery: The continued exploration of the pharmacological properties of both natural and synthetic TIQ alkaloids, aided by high-throughput screening and computational modeling, will be crucial for the identification of new lead compounds for drug development.[6][16]
References
- 1. Cactus alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Salsolidine - Wikipedia [en.wikipedia.org]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Role of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ-HCl) is a sparsely studied compound within the field of neuroscience. This guide provides a comprehensive overview of the known and potential neuropharmacological roles of this molecule, drawing heavily upon data from the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) to infer its likely mechanisms of action and biological effects. Information attributed to the general THIQ class should be considered as predictive for 5-MeO-THIQ-HCl until confirmed by direct experimentation.
Introduction to 1,2,3,4-Tetrahydroisoquinolines (THIQs)
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with significant biological activity.[1] THIQs are present endogenously in the mammalian brain and can also be derived from dietary sources.[2] Their structural similarity to key neurotransmitters and their metabolites has led to extensive investigation into their roles in the central nervous system (CNS).
The diverse pharmacological effects of THIQ derivatives are largely attributed to their interactions with monoaminergic systems, particularly those involving dopamine and serotonin.[3][4] This has positioned them as compounds of interest for neurological disorders such as Parkinson's disease and depression.[1] 5-MeO-THIQ-HCl, as a specific methoxy-substituted analog, is synthesized for research purposes and is expected to share some of the neuroactive properties of the broader THIQ family.
Potential Mechanisms of Action
The neuropharmacological effects of THIQs, and by extension 5-MeO-THIQ-HCl, are believed to be mediated through several key mechanisms:
Inhibition of Monoamine Oxidase (MAO)
A primary and well-documented action of many THIQ derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[4][5] These enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters, a mechanism leveraged by many antidepressant medications.
Studies on various isoquinoline derivatives have shown that they act as reversible and time-independent MAO inhibitors, often with a preference for the MAO-A isoform.[5] The substitution pattern on the isoquinoline ring significantly influences both the potency and selectivity of MAO inhibition.[5] For instance, the N-methyl-6-methoxyisoquinolinium ion has been identified as a potent and competitive MAO-A inhibitor.[5]
Modulation of Dopaminergic and Serotonergic Systems
THIQ derivatives can directly interact with dopamine and serotonin receptors.[3] Depending on their specific structure, they can act as agonists, partial agonists, or antagonists at various receptor subtypes (e.g., D1, D2, D3, 5-HT1A, 5-HT2A).[3][6][7] This interaction can influence neurotransmitter release and uptake, further altering monoaminergic tone.[1][8]
For example, some THIQs have been shown to inhibit dopamine uptake via the dopamine transporter (DAT), which would increase extracellular dopamine levels.[9] The affinity for these receptors is highly dependent on the substituents on the THIQ core.[6][7]
Neuroprotection and Neurotoxicity
The role of THIQs in neuronal survival is complex, with different derivatives exhibiting either neuroprotective or neurotoxic effects.[10] This duality is particularly relevant in the context of Parkinson's disease. Some endogenous THIQs, such as salsolinol, are considered potential neurotoxins that may contribute to the degeneration of dopaminergic neurons.[11] Conversely, other derivatives, like 1-methyl-THIQ, have demonstrated neuroprotective properties against toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[4] The neurotoxic effects are often linked to the inhibition of mitochondrial complex I and the generation of reactive oxygen species.[11][12]
Quantitative Data on THIQ Derivatives
The following tables summarize quantitative data for various THIQ derivatives, providing a comparative basis for predicting the activity of 5-MeO-THIQ-HCl.
Table 1: Monoamine Oxidase (MAO) Inhibition by THIQ Derivatives
| Compound | Enzyme | IC50 / Ki | Notes | Reference |
| N-methyl-6-methoxyisoquinolinium ion | MAO-A | IC50 = 0.81 µM | Potent and competitive inhibitor | [5] |
| (R)-Salsolinol | MAO-A | Ki = 77 µM | Stereoselective competitive inhibition | [13] |
| (R)-Salsolinol | MAO-B | Not markedly inhibited | [13] | |
| 1-Methyl-THIQ | MAO-A | More potent inhibition | [14] | |
| 1-Methyl-THIQ | MAO-B | Less potent inhibition | [14] |
Table 2: Dopamine Receptor and Transporter Affinity of THIQ Derivatives
| Compound | Target | Ki (nM) | Notes | Reference |
| 6,7-dimethoxy-THIQ derivative (5s) | D3 Receptor | 1.2 | High affinity | [7] |
| 6,7-dimethoxy-THIQ derivative (5t) | D3 Receptor | 3.4 | High affinity | [7] |
| 6,7-dihydroxy-THIQ derivative (6a) | D3 Receptor | 2 | High affinity | [7] |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | ~41 µM | Inhibition of [3H]DA uptake | [15] |
| 1-Benzyl-THIQ (1BnTIQ) | Dopamine Transporter (DAT) | ~35 µM | Inhibition of [3H]DA uptake | [15] |
Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway of THIQs in a Monoaminergic Neuron
Caption: Postulated mechanism of THIQ derivatives on monoaminergic neurotransmission.
Experimental Workflow for MAO Inhibition Assay
Caption: General workflow for an in vitro MAO inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay
This protocol is a generalized method for assessing the inhibition of MAO-A and MAO-B activity.
1. Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. A fluorescent probe (e.g., Amplex Red), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent compound (resorufin), which can be quantified.
2. Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
5-MeO-THIQ-HCl (or other THIQ test compounds)
-
Control inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Substrate: p-Tyramine or other suitable substrate
-
Fluorescent probe/enzyme mixture (e.g., Amplex Red/HRP)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare a stock solution of 5-MeO-THIQ-HCl in a suitable solvent (e.g., DMSO). Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the test compound dilutions or control solutions. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background control).
-
Enzyme Addition: Add 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B) solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of a solution containing the substrate and the fluorescent probe/HRP mixture to all wells.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of 5-MeO-THIQ-HCl relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Dopamine Uptake Inhibition Assay in hDAT-Expressing Cells
This protocol determines the ability of a test compound to inhibit dopamine uptake by the human dopamine transporter (DAT).
1. Principle: Cells stably or transiently expressing the human dopamine transporter (hDAT) are incubated with a radiolabeled substrate ([³H]dopamine). The amount of radioactivity accumulated inside the cells is measured. An inhibitor of DAT will reduce the uptake of [³H]dopamine in a concentration-dependent manner.
2. Materials:
-
HEK293 or other suitable cells stably expressing hDAT
-
[³H]Dopamine
-
5-MeO-THIQ-HCl (or other THIQ test compounds)
-
Control inhibitor: GBR12909 or cocaine
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and vials
-
Scintillation counter
3. Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 24- or 48-well plate and allow them to adhere overnight.
-
Preparation: On the day of the experiment, wash the cells with Assay Buffer.
-
Pre-incubation with Inhibitor: Add Assay Buffer containing various concentrations of 5-MeO-THIQ-HCl or control compounds to the wells. Incubate for 10-20 minutes at room temperature or 37°C.
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake. The final concentration should be at or below the Km for dopamine transport.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold Assay Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of a known DAT inhibitor (e.g., GBR12909).
-
Subtract non-specific uptake from all other measurements to get specific uptake.
-
Calculate the percentage of inhibition for each concentration of 5-MeO-THIQ-HCl.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]
-
Synthesis of THIQ Derivatives
The two most common methods for synthesizing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][16] This is a versatile method for producing a wide range of substituted THIQs.[3]
Bischler-Napieralski Reaction
This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.
Conclusion and Future Directions
While this compound itself has not been extensively characterized, the rich pharmacology of the broader THIQ class provides a strong foundation for predicting its neuroactive potential. It is highly probable that 5-MeO-THIQ-HCl will exhibit activity as a monoamine oxidase inhibitor and may modulate dopaminergic and serotonergic neurotransmission. Its specific affinity and selectivity for MAO isoforms, dopamine/serotonin receptors, and transporters will be dictated by the presence and position of the methoxy group.
Future research should focus on the direct characterization of 5-MeO-THIQ-HCl. Key studies would include:
-
In vitro profiling: Determining the IC50/Ki values against MAO-A and MAO-B, and binding affinities for a panel of CNS receptors and transporters.
-
Cell-based assays: Assessing its neurotoxic or neuroprotective potential in neuronal cell lines, such as SH-SY5Y.
-
In vivo studies: Utilizing techniques like microdialysis to measure its effects on extracellular neurotransmitter levels in relevant brain regions of animal models.
Such studies will be crucial to fully elucidate the role of this compound in neuroscience and to evaluate its potential as a pharmacological tool or a lead compound for drug development.
References
- 1. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 11. karger.com [karger.com]
- 12. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed literature lacks extensive specific preliminary in vitro studies on 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide provides a framework for its in vitro evaluation based on the known biological activities of the broader class of tetrahydroisoquinolines (THIQs). Data from related analogs are used for illustrative purposes and are clearly noted.
Introduction
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities.[1] THIQs have demonstrated potential as neuroprotective, anticancer, and receptor-modulating agents.[1][2][3] This document outlines a technical guide for the preliminary in vitro assessment of this compound, focusing on key assays to elucidate its potential pharmacological profile.
Potential In Vitro Biological Activities and Corresponding Assays
Based on the activities of related THIQ compounds, the primary areas for in vitro investigation of this compound include cytotoxicity, effects on cancer cell lines, and interactions with neurological targets.
Cytotoxicity and Anticancer Activity
A number of THIQ derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Table 1: Illustrative In Vitro Cytotoxicity Data for Tetrahydroisoquinoline Analogs
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| Pyrazolo quinoline derivative (Compound 15) | MCF-7 (Breast Cancer) | Not Specified | Cytotoxicity | 15.16 µM | |
| Pyrazolo quinoline derivative (Compound 15) | HepG-2 (Liver Cancer) | Not Specified | Cytotoxicity | 18.74 µM | |
| Pyrazolo quinoline derivative (Compound 15) | A549 (Lung Cancer) | Not Specified | Cytotoxicity | 18.68 µM | |
| TQ9 (a dimethoxy-THIQ derivative) | Oral Squamous Carcinoma | Not Specified | Tumor-Specific Cytotoxicity | TS = 12.5 | |
| TD13 (a THIQ derivative) | Oral Squamous Carcinoma | Not Specified | Tumor-Specific Cytotoxicity | TS = 5.3 |
Note: The data in this table is for structurally related compounds, not this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Neurological Activity: Receptor Binding
THIQ derivatives have been shown to interact with various receptors in the central nervous system, particularly dopamine and serotonin receptors.
Table 2: Illustrative Receptor Binding Affinity Data for Tetrahydroisoquinoline Analogs
| Compound | Receptor | Assay Type | Endpoint | Result (Kᵢ) | Reference |
| Compound 5c | Dopamine D3 | Radioligand Binding | Affinity | 120-540 nM | |
| Compound 5s | Dopamine D3 | Radioligand Binding | Affinity | < 4 nM | |
| Compound 5t | Dopamine D3 | Radioligand Binding | Affinity | < 4 nM | |
| Compound 5b | Dopamine D2 | Radioligand Binding | Affinity | ~390 nM |
Note: The data in this table is for structurally related compounds, not this compound.
Experimental Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Potential Signaling Pathways
The interaction of THIQ compounds with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors suggests their involvement in modulating downstream signaling cascades. A hypothetical signaling pathway is presented below.
Conclusion and Future Directions
While direct in vitro data for this compound is sparse, the established activities of the broader THIQ class provide a strong rationale for its investigation as a potential bioactive molecule. The experimental protocols and frameworks provided in this guide offer a starting point for a systematic in vitro evaluation. Future studies should focus on generating specific quantitative data for this compound in a variety of cell-based and biochemical assays to fully characterize its pharmacological profile. Such data will be crucial for determining its potential for further development as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Pictet-Spengler Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized method in synthetic organic chemistry for the construction of tetrahydroisoquinoline and β-carboline ring systems. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. The resulting tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. This document provides a detailed protocol for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable intermediate in medicinal chemistry, via the Pictet-Spengler reaction of 2-(3-methoxyphenyl)ethylamine with formaldehyde.
Reaction Principle
The synthesis proceeds through the initial formation of a Schiff base from the condensation of 2-(3-methoxyphenyl)ethylamine and formaldehyde. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. Subsequently, an intramolecular electrophilic aromatic substitution occurs, where the electron-rich aromatic ring attacks the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system. The methoxy group on the aromatic ring acts as an electron-donating group, facilitating the cyclization process. The final product is isolated as its hydrochloride salt to improve stability and handling.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-(3-methoxyphenyl)ethylamine | 151.21 | 1.023 | ≥98% |
| Formaldehyde (37% in H₂O) | 30.03 | ~1.09 | 37 wt. % |
| Concentrated Hydrochloric Acid | 36.46 | ~1.18 | 37% |
| Sodium Hydroxide | 40.00 | - | ≥97% |
| Dichloromethane | 84.93 | 1.33 | ≥99.5% |
| Anhydrous Sodium Sulfate | 142.04 | - | ≥99% |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Ethanolic HCl | - | - | ~1.25 M |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3-methoxyphenyl)ethylamine (7.56 g, 50 mmol) and 30 mL of concentrated hydrochloric acid.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (4.5 mL, 60 mmol, 37% aqueous solution) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the mixture to pH > 10 by the slow addition of a 10 M aqueous sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-methoxy-1,2,3,4-tetrahydroisoquinoline as an oil.
-
Purification (Optional): The crude product can be purified by vacuum distillation.
-
Hydrochloride Salt Formation: Dissolve the purified free base in 50 mL of anhydrous diethyl ether. While stirring, add a 1.25 M solution of HCl in ethanol dropwise until no further precipitation is observed.
-
Isolation and Drying: Collect the precipitated white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material Amount | 7.56 g (50 mmol) | - |
| Formaldehyde Amount | 4.5 mL (60 mmol) | - |
| Typical Yield | 75-85% | General yields for similar reactions |
| Product Appearance | White crystalline solid | General appearance of amine hydrochlorides |
| Melting Point | ~220-225 °C | Expected range for similar compounds |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the Pictet-Spengler synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Note: HPLC Analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride using High-Performance Liquid Chromatography (HPLC). The provided method is a robust starting point and may require minor optimization based on specific laboratory conditions and instrumentation.
Introduction
This compound is a synthetic compound with a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol [1][2]. As a derivative of tetrahydroisoquinoline, it holds potential for various applications in medicinal chemistry and drug development[3]. Accurate and reliable analytical methods are crucial for its quantification in research and quality control settings. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 103030-69-9 | [2] |
| Molecular Formula | C10H14ClNO | [1][2] |
| Molecular Weight | 199.68 g/mol | [1][4] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥98% | [2] |
HPLC Method Parameters
The following HPLC conditions are recommended for the analysis of this compound. These parameters are based on common practices for the analysis of similar aromatic amines and tetrahydroisoquinoline derivatives[5][6][7].
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV or Photodiode Array (PDA) Detector |
| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA scan) |
Experimental Protocols
4.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
4.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the diluent to achieve a theoretical concentration within the range of the working standard solutions.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solutions in triplicate to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Data Presentation
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 3: Hypothetical Quantitative Data for Calibration Curve
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 6.21 | 15,234 |
| 5 | 6.20 | 76,170 |
| 10 | 6.21 | 152,340 |
| 25 | 6.22 | 380,850 |
| 50 | 6.21 | 761,700 |
| 100 | 6.20 | 1,523,400 |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water allows for good separation and peak shape. This method is suitable for routine analysis in research and quality control laboratories. For specific sample matrices, method validation according to relevant guidelines is recommended.
References
- 1. 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 103030-69-9 [m.chemicalbook.com]
- 2. 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE, CasNo.103030-69-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jfda-online.com [jfda-online.com]
- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the characterization of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. The provided ¹H and ¹³C NMR data, presented in a structured tabular format, serves as a reference for the identification and purity assessment of this compound, which is a key intermediate in the synthesis of various pharmacologically active molecules. Detailed experimental procedures for sample preparation and data acquisition are outlined to ensure reproducible results.
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. As a hydrochloride salt, the compound's solubility and stability are enhanced, making it suitable for pharmaceutical development. Accurate structural elucidation and purity determination are critical steps in the drug development pipeline. NMR spectroscopy is an unparalleled analytical technique for providing detailed structural information at the atomic level. This application note presents a comprehensive NMR characterization of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Sample Preparation
A standard protocol for preparing samples for NMR analysis of small organic molecules should be followed.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents due to the good solubility of the hydrochloride salt.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the lower natural abundance and sensitivity of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Presentation
Disclaimer: The following NMR data is predicted based on computational models and analysis of structurally similar compounds. Experimental verification is recommended for precise structural confirmation.
¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.5 (broad s) | bs | - | NH₂⁺ |
| ~7.20 | t | ~8.0 | H-7 |
| ~6.85 | d | ~8.0 | H-6 |
| ~6.80 | d | ~8.0 | H-8 |
| ~4.20 | s | - | H-1 |
| ~3.80 | s | - | OCH₃ |
| ~3.30 (overlapped) | t | ~6.0 | H-3 |
| ~2.95 | t | ~6.0 | H-4 |
¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C-5 |
| ~135.0 | C-8a |
| ~128.0 | C-7 |
| ~120.0 | C-4a |
| ~112.0 | C-6 |
| ~109.0 | C-8 |
| ~55.5 | OCH₃ |
| ~45.0 | C-1 |
| ~40.0 (solvent peak) | C-3 |
| ~25.0 | C-4 |
Experimental Workflow
Caption: General workflow for NMR sample preparation and data acquisition.
Discussion of Spectral Features
-
¹H NMR: The aromatic protons (H-6, H-7, and H-8) are expected to appear in the range of δ 6.8-7.2 ppm, with splitting patterns consistent with their ortho and meta couplings. The methoxy protons (OCH₃) should present as a sharp singlet around δ 3.8 ppm. The protons on the tetrahydroisoquinoline ring system (H-1, H-3, and H-4) will be in the aliphatic region. The benzylic protons at C-1 are expected to be the most downfield of this system. The protons of the ammonium group (NH₂⁺) will likely appear as a broad singlet at a downfield chemical shift, and its position can be concentration and temperature-dependent.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the methoxy group (C-5) being the most downfield among the oxygenated and quaternary aromatic carbons. The methoxy carbon will resonate around δ 55.5 ppm. The aliphatic carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) will appear in the upfield region of the spectrum. The chemical shift of C-3 might be obscured by the solvent peak in DMSO-d₆.
Conclusion
This application note provides a foundational protocol and reference data for the NMR spectroscopic characterization of this compound. The presented data and methodologies will aid researchers in the unambiguous identification and quality control of this important synthetic intermediate, thereby supporting advancements in drug discovery and development. It is important to reiterate that the provided NMR data is predictive and should be confirmed with experimental data for definitive analysis.
mass spectrometry analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
An Application Note for the Mass Spectrometry Analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline class of organic compounds, which are found in some plants and can be formed endogenously in mammals.[1][2][3] Tetrahydroisoquinolines are of significant interest to researchers and drug development professionals due to their diverse biological activities, including potential neurological effects. Accurate and sensitive quantification of these molecules is crucial for pharmacokinetic studies, drug metabolism research, and forensic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity.[4] This document provides a detailed protocol for the quantitative analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline using LC-MS/MS.
Chemical Properties
A summary of the key chemical properties for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 103030-69-9 | [5][6] |
| Molecular Formula | C10H14ClNO | [5][6] |
| Molecular Weight | 199.68 g/mol | [5][6] |
| Free Base Formula | C10H13NO | |
| Free Base Monoisotopic Mass | 163.10 g/mol |
Experimental Protocols
Sample Preparation (from Serum/Plasma)
This protocol outlines a simple protein precipitation method for the extraction of the analyte from a biological matrix like serum or plasma.[7][8]
-
Aliquot Sample: Pipette 100 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for matrix effects and variability.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation is performed using a reversed-phase HPLC column.[9] The conditions provided are a typical starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
Mass Spectrometry (MS) Method
Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.[4] Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification.[7]
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole (QQQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| CID Gas | Argon |
Data Presentation and Visualization
Expected Fragmentation Pattern
The protonated molecule ([M+H]⁺) of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline has an expected m/z of 164.12. Based on the known fragmentation behavior of isoquinoline alkaloids, characteristic product ions are formed.[1] A primary fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule.
Caption: Proposed fragmentation of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data
For quantitative analysis, a calibration curve is constructed using known concentrations of the analyte. The following table illustrates how results for linearity, precision, and accuracy could be presented.
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Accuracy (%) |
| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | 1 - 1000 | > 0.995 | 1 | < 15% | 85 - 115% |
Workflow and Pathway Diagrams
Overall Experimental Workflow
The diagram below outlines the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for quantitative analysis.
Hypothetical Biological Interaction
Some 2-aminotetralin compounds, which are structurally related to tetrahydroisoquinolines, are known to have dopaminergic effects. The diagram below illustrates a hypothetical signaling pathway where a compound like 5-Methoxy-1,2,3,4-tetrahydroisoquinoline could act as an agonist at a dopamine receptor, initiating a cellular response.
Caption: Hypothetical dopaminergic signaling pathway.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound using LC-MS/MS. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry offer a robust starting point for method development. The high sensitivity and selectivity of the MRM-based approach make it suitable for a wide range of applications in pharmaceutical research and development.
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 103030-69-9 [m.chemicalbook.com]
- 6. 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE, CasNo.103030-69-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 7. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-class analysis of 57 drugs quantitatively in blood and qualitatively in urine by LC-MS-MS to complement comprehensive DFC, DUID, and postmortem testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro Neuroprotection Assays of Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds with a privileged structural scaffold that has demonstrated a wide range of biological activities, including neuroprotective effects.[1] Several THIQ derivatives have been investigated for their potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] These compounds are thought to exert their neuroprotective effects through various mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways.[3][4]
This document provides detailed protocols for conducting in vitro neuroprotection assays to evaluate the efficacy of novel tetrahydroisoquinoline derivatives. The protocols described herein utilize the human neuroblastoma cell line SH-SY5Y, a well-established model for neurotoxicity and neuroprotection studies. The assays are designed to assess the ability of THIQ compounds to protect neuronal cells from a neurotoxin-induced insult, specifically using 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of Parkinson's-like pathology.[4][5]
Key Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage the cells, wash with PBS, and detach using 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for plating.
Neuroprotection Assay against MPP+-induced Cytotoxicity
This assay evaluates the ability of a test compound to protect SH-SY5Y cells from the neurotoxic effects of MPP+.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the tetrahydroisoquinoline test compound for 1-2 hours.
-
Induce neurotoxicity by adding MPP+ to a final concentration of 500 µM to 1.5 mM.[6][7]
-
Incubate the cells for an additional 24-48 hours.[5]
-
Assess cell viability using the MTS assay (see Protocol 3).
Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan product that is soluble in the cell culture medium.[8][9]
Materials:
-
MTS reagent (containing PES)
-
96-well plate reader
Protocol:
-
Following the treatment period in the neuroprotection assay, add 20 µL of MTS solution to each well of the 96-well plate.[9][10]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Data Presentation
The quantitative data from the neuroprotection assays should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Response of MPP+ on SH-SY5Y Cell Viability
| MPP+ Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 ± 5.2 |
| 100 | 24 | 85.3 ± 4.8 |
| 500 | 24 | 62.1 ± 6.1 |
| 1000 (1 mM) | 24 | 45.7 ± 5.5 |
| 1500 (1.5 mM) | 24 | 30.2 ± 4.9 |
| 0 (Control) | 48 | 100 ± 6.0 |
| 100 | 48 | 78.9 ± 5.3 |
| 500 | 48 | 51.5 ± 6.8 |
| 1000 (1 mM) | 48 | 35.8 ± 4.7 |
| 1500 (1.5 mM) | 48 | 22.4 ± 3.9 |
Note: Data are representative and should be generated from at least three independent experiments. Values are expressed as mean ± standard deviation.
Table 2: Neuroprotective Effect of a Tetrahydroisoquinoline Derivative (THIQ-X) against MPP+-induced Cytotoxicity
| Treatment | THIQ-X Conc. (µM) | MPP+ Conc. (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.7 |
| MPP+ alone | 0 | 1000 | 42.3 ± 4.9 |
| THIQ-X + MPP+ | 1 | 1000 | 55.8 ± 6.2 |
| THIQ-X + MPP+ | 10 | 1000 | 78.4 ± 5.8 |
| THIQ-X + MPP+ | 50 | 1000 | 91.2 ± 6.5 |
| THIQ-X alone | 50 | 0 | 98.7 ± 4.3 |
Note: Data are representative and should be generated from at least three independent experiments. Values are expressed as mean ± standard deviation.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for the in vitro neuroprotection assay.
Putative Neuroprotective Signaling Pathways of Tetrahydroisoquinolines
Tetrahydroisoquinoline derivatives are believed to exert their neuroprotective effects by modulating key intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and response to stress.[4][11]
Caption: THIQ neuroprotective signaling pathways.
References
- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
Application Notes and Protocols for Testing 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MTHIQ) is a member of the tetrahydroisoquinoline class of compounds, which are recognized for their diverse biological activities. This versatile synthetic intermediate is a key precursor in the development of therapeutic agents, particularly for neurological disorders.[1] Research has indicated that 5-MTHIQ possesses neuroprotective, anticancer, and anti-inflammatory properties.[1] Its mechanism of action is believed to involve the modulation of neurotransmitter systems, including serotonin and dopamine receptors, and the inhibition of enzymes involved in neurotransmitter metabolism.[1] These application notes provide detailed protocols for utilizing various cell culture models to investigate the biological effects of 5-MTHIQ.
Data Presentation: Cytotoxicity of Tetrahydroisoquinoline Derivatives
The following tables summarize the reported 50% inhibitory concentration (IC50) values for various tetrahydroisoquinoline derivatives against several cancer cell lines. This data, sourced from studies on related compounds, provides a comparative overview of the cytotoxic potential of this class of molecules and can serve as a reference for designing experiments with 5-MTHIQ.[2]
Table 1: Cytotoxicity (IC₅₀, µM) of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs against Various Cancer Cell Lines [2]
| Compound | Substitution | HuCCA-1 | A-549 | MOLT-3 | HepG2 |
| 4f | 3,4,5-Trimethoxy | >50 | >50 | >50 | 22.70 |
| 4k | 2-Hydroxy | 10.32 | 11.54 | 1.23 | >50 |
Data extracted from research on the synthesis and cytotoxicity of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives.[2]
Table 2: Cytotoxicity (IC₅₀, µM) of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line [2]
| Compound | R | X | IC₅₀ (µM) |
| 21 | 3,4,5-(OCH₃)₃ | H | 4.10 |
| 32 | 4-OCH₃ | 4-pyridinylmethyl | 0.64 |
Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[2]
Recommended Cell Culture Models
Based on the known biological activities of 5-MTHIQ, the following cell lines are recommended for in vitro testing:
-
Neuroprotection and Neurotoxicity Studies:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for modeling neurodegenerative diseases. These cells can be differentiated into a more mature neuronal phenotype.
-
PC12 (Rat Pheochromocytoma): These cells differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF) and are a common model for studying neuronal function and neuroprotection.[3][4][5][6]
-
-
Anticancer Activity Screening:
Experimental Protocols
Cell Culture Protocols
a) SH-SY5Y Cell Culture
-
Growth Medium: 1:1 mixture of ATCC-formulated MEM and F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.[11]
-
Subculturing:
-
Culture cells at 37°C in a 5% CO₂ incubator.
-
When cells reach 60-80% confluency, remove the medium and wash with 1x DPBS.[11]
-
Incubate with 0.05% Trypsin-EDTA for 5 minutes at 37°C.[11]
-
Neutralize trypsin with complete growth medium and centrifuge at 1500 rpm for 5 minutes.[11]
-
Resuspend the cell pellet in fresh medium and seed at a density of 1x10⁶ cells/mL.[11]
-
b) PC12 Cell Culture
-
Growth Medium: DMEM-Hi supplemented with 15% FBS. Cells should be plated on collagen-coated plates.[10]
-
Subculturing:
c) MCF-7 Cell Culture
-
Growth Medium: Eagle's MEM (EMEM) supplemented with 10% FBS, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[12]
-
Subculturing:
d) HepG2 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.[13]
-
Subculturing:
e) A549 Cell Culture
-
Growth Medium: F-12K Medium supplemented with 10% FBS.
-
Subculturing:
-
Renew complete medium every 2-3 days.
-
Split confluent cultures 1:4 to 1:9 every 4-7 days using Trypsin-EDTA.[7]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][14][15][16][17][18][19]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat cells with various concentrations of 5-MTHIQ and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15][18]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15][18]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[2][7][12][20]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis by treating cells with 5-MTHIQ for the desired time.
-
Collect 1-5 x 10⁵ cells by centrifugation.[2]
-
Wash cells with cold 1X PBS.
-
Resuspend cells in 1X Binding Buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour.[2]
-
Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt)
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Protocol:
-
Treat cells with 5-MTHIQ for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-50 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-total Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: General experimental workflow for testing 5-MTHIQ.
Caption: Hypothesized PI3K/Akt signaling pathway modulation.
Caption: Hypothesized MAPK/ERK signaling pathway modulation.
References
- 1. reprocell.com [reprocell.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. nanopartikel.info [nanopartikel.info]
- 10. patrols-h2020.eu [patrols-h2020.eu]
- 11. reprocell.com [reprocell.com]
- 12. mcf7.com [mcf7.com]
- 13. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 14. researchgate.net [researchgate.net]
- 15. encodeproject.org [encodeproject.org]
- 16. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Preclinical Evaluation of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific preclinical data for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ) is not extensively available in public literature. The following application notes and protocols are presented as a comprehensive, hypothetical framework for the initial characterization of this compound. Methodologies are based on established practices for evaluating novel psychoactive substances, particularly those from the tetrahydroisoquinoline (THIQ) class, which are known to interact with central nervous system targets.[1][2][3][4]
Introduction and Rationale
This compound is a derivative of the THIQ scaffold. Compounds in the THIQ class have demonstrated a wide array of biological activities, including modulation of monoaminergic systems such as norepinephrine and dopamine reuptake inhibition.[1] Given this background, it is hypothesized that 5-MeO-THIQ may possess psychoactive properties by interacting with monoamine neurotransmitter systems.
These application notes provide a systematic workflow for the in vitro and in vivo characterization of 5-MeO-THIQ to elucidate its pharmacological profile and potential therapeutic effects. The proposed studies will assess its receptor binding affinity, and its effects on locomotor activity, anxiety-like behavior, and depression-like states in rodent models.
Proposed Experimental Workflow
The investigation is structured to progress from initial in vitro screening to more complex in vivo behavioral and neurochemical analyses.
Caption: Proposed experimental workflow for 5-MeO-THIQ characterization.
In Vitro Characterization Protocols
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 5-MeO-THIQ for key monoaminergic G-protein coupled receptors (GPCRs), such as dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and adrenergic (α1, α2, β) receptors.
Materials:
-
5-MeO-THIQ hydrochloride
-
Receptor-containing membranes (from cell lines or rodent brain tissue)
-
Specific radioligands (e.g., [³H]SCH23390 for D1, [³H]Raclopride for D2, [³H]8-OH-DPAT for 5-HT1A)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
Procedure:
-
Prepare serial dilutions of 5-MeO-THIQ (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (at its approximate Kd value), and varying concentrations of 5-MeO-THIQ or vehicle.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
Data Presentation:
| Receptor Target | Radioligand Used | 5-MeO-THIQ Ki (nM) [Hypothetical] |
| Dopamine D2 | [³H]Raclopride | 150 |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 45 |
| Serotonin 5-HT2A | [³H]Ketanserin | 800 |
| Norepinephrine Transporter | [³H]Nisoxetine | 75 |
In Vivo Behavioral Protocols
Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used for initial behavioral screening. Animals should be housed under standard conditions with a 12-hour light/dark cycle and given ad libitum access to food and water.
Drug Administration: 5-MeO-THIQ will be dissolved in sterile saline and administered via intraperitoneal (i.p.) injection 30 minutes before testing. Doses will be selected based on a dose-range finding study (e.g., 1, 5, 10 mg/kg).
Protocol: Open Field Test (OFT)
Objective: To assess the effects of 5-MeO-THIQ on general locomotor activity and anxiety-like behavior.[6]
Apparatus: A square arena (e.g., 40x40x30 cm) with automated video tracking software. The arena floor is divided into a central zone and a peripheral zone.
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the test.
-
Administer 5-MeO-THIQ or vehicle i.p.
-
After 30 minutes, place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the session using video tracking software.
-
Clean the arena thoroughly with 70% ethanol between trials.
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm), average velocity (cm/s).
-
Anxiety-like Behavior: Time spent in the center zone (s), number of entries into the center zone, latency to first enter the center zone (s).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) |
| Vehicle | - | 1550 ± 120 | 25 ± 4 |
| 5-MeO-THIQ | 1 | 1600 ± 135 | 35 ± 5 |
| 5-MeO-THIQ | 5 | 1200 ± 110 | 50 ± 6 |
| 5-MeO-THIQ | 10 | 850 ± 95 | 65 ± 7** |
| p<0.05, **p<0.01 vs. Vehicle (Hypothetical Data) |
Protocol: Elevated Plus Maze (EPM)
Objective: To further evaluate the anxiolytic or anxiogenic potential of 5-MeO-THIQ.[7][8][9][10]
Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms and two enclosed arms.
Procedure:
-
Acclimate and dose the animals as described for the OFT.
-
Place the mouse on the central platform of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with video tracking software.
-
Clean the maze between trials.
Data Analysis:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of activity).
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | 15 ± 3 | 20 ± 4 |
| 5-MeO-THIQ | 1 | 22 ± 4 | 28 ± 5 |
| 5-MeO-THIQ | 5 | 35 ± 5 | 40 ± 6 |
| Diazepam (Control) | 2 | 38 ± 6 | 45 ± 7 |
| **p<0.01 vs. Vehicle (Hypothetical Data) |
Protocol: Forced Swim Test (FST)
Objective: To assess potential antidepressant-like effects of 5-MeO-THIQ.[11]
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Pre-test Session (Day 1): Place each mouse in the cylinder for 15 minutes. This is a habituation session.
-
Dry the mouse and return it to its home cage.
-
Test Session (Day 2): Administer 5-MeO-THIQ or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Data Analysis:
-
Duration of immobility (s).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Duration of Immobility (s) |
| Vehicle | - | 150 ± 15 |
| 5-MeO-THIQ | 5 | 135 ± 12 |
| 5-MeO-THIQ | 10 | 95 ± 10 |
| Imipramine (Control) | 20 | 80 ± 9 |
| **p<0.01 vs. Vehicle (Hypothetical Data) |
In Vivo Neurochemical Analysis
Protocol: In Vivo Microdialysis
Objective: To measure real-time changes in extracellular levels of dopamine, serotonin, and their metabolites in a specific brain region (e.g., prefrontal cortex or nucleus accumbens) following administration of 5-MeO-THIQ.[12][13][14][15]
Animal Model: Male Sprague-Dawley rats (250-300g) are often used for their larger brain size, facilitating probe implantation.
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period of 3-5 days.
-
Experiment Day: Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline.
-
Administer 5-MeO-THIQ (i.p.) and continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analyze samples immediately or store at -80°C.
-
Analysis: Quantify neurotransmitter concentrations using HPLC with electrochemical detection (HPLC-ED) or LC-MS/MS.[16]
Data Presentation:
-
Results are typically expressed as a percentage change from the average baseline concentration.
| Time (min) | % Change in Dopamine (Hypothetical) | % Change in Serotonin (Hypothetical) |
| -20 (Baseline) | 100 ± 8 | 100 ± 10 |
| 0 (Injection) | - | - |
| 20 | 115 ± 12 | 130 ± 15 |
| 40 | 180 ± 20 | 250 ± 25 |
| 60 | 210 ± 22 | 310 ± 30** |
| 120 | 140 ± 15 | 180 ± 20 |
| *p<0.05, **p<0.01 vs. Baseline (Hypothetical Data) |
Potential Signaling Pathway
Based on the pharmacology of related THIQ compounds, 5-MeO-THIQ might act on monoaminergic GPCRs. The diagram below illustrates a generalized signaling cascade for a Gs or Gq-coupled receptor, which are common for serotonin and dopamine.[17][18][19]
Caption: Potential GPCR signaling pathway for 5-MeO-THIQ.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. protocols.io [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. mmpc.org [mmpc.org]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 18. cusabio.com [cusabio.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Purification of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a crucial intermediate in the synthesis of various biologically active compounds. The following sections outline methods for achieving high purity of this compound, essential for reliable downstream applications in research and drug development.
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are versatile building blocks in medicinal chemistry. The purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profiling of the final compounds. This document details two primary methods for the purification of its hydrochloride salt: recrystallization and column chromatography.
Data Presentation
The following table summarizes typical results that can be expected when purifying this compound using the described methods. The initial purity of the crude product can vary depending on the synthetic route.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Recrystallization | ~90% | ≥99% | 75-85% | Effective for removing minor impurities. |
| Column Chromatography | 85-90% | >98% | 60-75% | Ideal for separating the target compound from significant byproducts. |
Purification Workflow
The general workflow for the purification of this compound from a crude reaction mixture is depicted below.
Application Notes and Protocols: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is intended to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.
Compound Information
Chemical Structure:
Description: this compound is a hydrochloride salt of a methoxy derivative of tetrahydroisoquinoline. Tetrahydroisoquinolines are a class of organic compounds that are scaffolds in many natural products and synthetic compounds with a wide range of biological activities. They are of significant interest in medicinal chemistry and drug discovery.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds.
| Property | Value | Notes and References |
| Molecular Formula | C₁₀H₁₄ClNO | |
| Molecular Weight | 199.68 g/mol | |
| Appearance | Crystalline solid | Typically off-white to pale yellow. |
| Purity | ≥98% | Varies by supplier. |
| Solubility | Soluble in water. | Soluble in organic solvents like Methanol, Chloroform, and DMSO. |
| Storage Temperature | 2-8°C | Recommended for long-term storage to prevent degradation.[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. |
Safety and Handling Protocols
This compound is a corrosive solid and should be handled with care. The dust can react with moisture on the skin or in the respiratory tract, leading to exposure.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is required when handling this compound to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a splash hazard, a face shield should be worn in conjunction with goggles.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required. If working with larger quantities or for extended periods, consider double-gloving or using heavier gloves like neoprene or butyl rubber.[2]
-
Lab Coat: A standard lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities must be performed in a properly functioning chemical fume hood.[2]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical fume hood is available and operational.
-
Weighing: Carefully weigh the solid compound within the fume hood. Minimize the creation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent with stirring to avoid splashing.
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous waste.
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of the compound.
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1]
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
Emergency Procedures
Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for the compound.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.
Experimental Protocols
Tetrahydroisoquinoline scaffolds are valuable in drug discovery, particularly in the development of anticancer and neuroprotective agents.[2][3] The following is a general protocol for preparing a stock solution for in vitro assays.
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in biological experiments.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions for cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Hierarchy of Safety Controls
Caption: Hierarchy of controls for minimizing chemical exposure risk.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Reaction for 5-Methoxy-Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the optimization of the Pictet-Spengler reaction, with a specific focus on the synthesis of 5-methoxy-tetrahydroisoquinolines and related 6-methoxy-tetrahydro-β-carbolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is it important for the synthesis of 5-methoxy-tetrahydroisoquinolines?
The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1] For the synthesis of 5-methoxy-tetrahydroisoquinolines, the key starting material is 5-methoxytryptamine. The electron-donating methoxy group on the indole ring of 5-methoxytryptamine makes it highly reactive, often leading to good yields under mild conditions.[2] This reaction is crucial for the synthesis of a wide variety of natural products and pharmacologically active compounds.
Q2: I am experiencing low yields in my Pictet-Spengler reaction with 5-methoxytryptamine. What are the common causes?
Low yields in this reaction can stem from several factors:
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acid may lead to incomplete reaction, while excessive or overly strong acid can cause side reactions or degradation of the starting material or product.
-
Unsuitable Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate and yield.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to the formation of byproducts. Conversely, some reactions proceed well at room temperature or even lower.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
Purity of Reactants: Impurities in the 5-methoxytryptamine or the aldehyde can interfere with the reaction.
Q3: What are some common side products observed in the Pictet-Spengler reaction of 5-methoxytryptamine, and how can they be minimized?
Common side products can include:
-
N-acylated tryptamine: If the reaction is performed with an acid chloride or anhydride, acylation of the tryptamine nitrogen can compete with the desired cyclization.
-
Over-alkylation: The product can sometimes react further with the aldehyde.
-
Oxidation products: The tetrahydro-β-carboline product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
To minimize side products, consider the following:
-
Carefully control the stoichiometry of the reactants.
-
Optimize the reaction temperature and time.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Choose the appropriate catalyst and solvent system.
Q4: How can I effectively purify the 5-methoxy-tetrahydroisoquinoline product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific product. A common solvent system is a mixture of dichloromethane and methanol. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh, high-purity acid catalyst. Consider switching between a Brønsted acid (e.g., TFA, HCl) and a Lewis acid (e.g., BF₃·OEt₂). |
| Low reactivity of the aldehyde | For less reactive aldehydes, consider using a more forcing condition (higher temperature, stronger acid) or a microwave-assisted protocol. | |
| Incorrect solvent | Screen different solvents. Aprotic solvents like dichloromethane or toluene, or protic solvents like methanol can be effective. | |
| Formation of Multiple Products | Competing side reactions | Optimize reaction conditions (temperature, time, catalyst concentration). Consider protecting reactive functional groups on the aldehyde. |
| Isomer formation | The regioselectivity of the cyclization can sometimes be influenced by the solvent and catalyst. | |
| Product Degradation | Harsh reaction conditions | Use milder conditions (lower temperature, weaker acid, shorter reaction time). |
| Oxidation | Perform the reaction under an inert atmosphere. | |
| Difficult Purification | Co-elution of starting materials and product | Monitor the reaction by TLC to ensure complete consumption of starting materials. If polarity is similar, consider derivatization of the product to alter its polarity before chromatography. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, solvents, and reaction conditions on the yield of the Pictet-Spengler reaction with 5-methoxytryptamine.
Table 1: Effect of Catalyst and Aldehyde on Yield
| 5-Methoxytryptamine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 5-Methoxytryptamine | Optically pure malonaldehyde monocycloacetal | - | - | - | - | 89 | [3] |
| N-Fluorenyl-5-methoxytryptamine | Benzaldehyde | Chiral Thiourea/Carboxylic Acid | Toluene | RT | 24 | 80 (for protection step) | |
| 5-Methoxytryptamine | p-Methoxy phenyl glyoxal | - | - | - | - | 38 (after dehydrogenation) | [4] |
| Tryptamine | Various aldehydes | NH₄Cl | Anhydrous MeOH | - | - | up to 90 | [5] |
| Tryptamine | Various aldehydes | Lewis Acids | Various | Microwave | Short | High | [6] |
Note: The table highlights that a variety of catalysts and aldehydes can be employed, with yields varying significantly based on the specific combination and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline [7]
This protocol describes the synthesis from a protected precursor.
-
Materials:
-
tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate (0.30 g, 0.99 mmol)
-
Methanol (0.5 mL)
-
Methanolic solution of hydrogen chloride (5 mL, 3.0 mol/L)
-
Sodium bicarbonate (solid)
-
Dichloromethane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate in methanol.
-
Add the methanolic solution of hydrogen chloride.
-
Stir the reaction at room temperature for 2 hours.
-
Neutralize the reaction mixture to pH 8 with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol (9/1 v/v) eluent.
-
The final product is obtained as a black solid (0.20 g, 99% yield).
-
Visualizations
Reaction Mechanism and Optimization Workflow
The following diagrams illustrate the general mechanism of the Pictet-Spengler reaction and a typical workflow for optimizing the reaction yield.
Caption: General mechanism of the Pictet-Spengler reaction for the synthesis of 6-methoxy-tetrahydro-β-carboline.
Caption: A systematic workflow for optimizing the Pictet-Spengler reaction yield.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common problems in the Pictet-Spengler synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 6-METHOXY-1,2,3,4-TETRAHYDRO-BETA-CARBOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary and most frequently employed methods for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine, in this case, 2-(3-methoxyphenyl)ethylamine, with an aldehyde (commonly formaldehyde) under acidic conditions, followed by ring closure.[3][4]
-
Bischler-Napieralski Reaction: This method consists of the cyclization of a β-arylethylamide, such as N-[2-(3-methoxyphenyl)ethyl]formamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate.[5][6][7]
Q2: What are the potential byproducts I should be aware of during the synthesis?
A2: Several byproducts can form depending on the synthetic route and reaction conditions. The most common ones include:
-
Isomeric Byproducts: Formation of the constitutional isomer, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline , is a significant possibility due to the regioselectivity of the cyclization step on the meta-substituted benzene ring.
-
Incomplete Reaction Intermediates: In the Bischler-Napieralski synthesis, the starting material, N-[2-(3-methoxyphenyl)ethyl]formamide , may be present if the formylation of 2-(3-methoxyphenyl)ethylamine is incomplete or if the subsequent cyclization does not go to completion.
-
Oxidation Products: The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding 5-methoxy-3,4-dihydroisoquinoline or fully aromatized 5-methoxyisoquinoline .
-
Side-Reaction Products: In the Bischler-Napieralski reaction, a retro-Ritter reaction can occur, leading to the formation of styrenes as a side product.[6]
Q3: How can I minimize the formation of the 7-methoxy isomer?
A3: Controlling the regioselectivity of the cyclization is crucial. In both the Pictet-Spengler and Bischler-Napieralski reactions, the electron-donating nature of the methoxy group directs the electrophilic aromatic substitution. While cyclization to the position ortho to the ethylamine substituent is generally favored, the para position can also be activated, leading to the 7-methoxy isomer. Reaction conditions such as the choice of acid catalyst, temperature, and reaction time can influence the isomeric ratio. Careful optimization of these parameters is necessary to favor the formation of the desired 5-methoxy isomer.
Q4: How can I detect and quantify these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is the primary tool for separating and quantifying the desired product and its byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can help in the structural elucidation of byproducts based on their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization of the final product and any isolated impurities. It is particularly useful for distinguishing between the 5-methoxy and 7-methoxy isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time. - Ensure the quality of starting materials and use appropriate inert atmosphere conditions if necessary. |
| Presence of a Significant Amount of the 7-Methoxy Isomer | - Lack of regioselectivity in the cyclization step. | - Re-evaluate the acid catalyst and solvent system. For the Pictet-Spengler reaction, explore different protic or Lewis acids. - Carefully control the reaction temperature, as higher temperatures can sometimes lead to decreased selectivity. |
| Detection of N-formyl Intermediate in the Final Product (Bischler-Napieralski) | - Incomplete formylation of the starting amine. - Insufficiently strong dehydrating agent or reaction conditions for cyclization. | - Ensure the formylation step goes to completion before proceeding with cyclization. - Consider using a more potent dehydrating agent (e.g., P₂O₅ in addition to POCl₃) or increasing the reaction temperature/time for the cyclization step. |
| Product Discoloration (e.g., yellowing) | - Oxidation of the tetrahydroisoquinoline ring system. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Use degassed solvents for purification and storage. - Store the final product protected from light and air. |
| Difficulty in Crystallizing the Hydrochloride Salt | - Presence of impurities that inhibit crystallization. - Inappropriate solvent system for recrystallization. | - Purify the free base by column chromatography before salt formation. - Screen different solvent systems for recrystallization. A common approach is to dissolve the hydrochloride salt in a polar solvent like ethanol or methanol and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or acetone) to induce crystallization.[8][9][10] |
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Analytical Method for Detection |
| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₃NO | 163.22 | Isomeric byproduct from cyclization | HPLC, GC-MS, NMR[11][12][13] |
| N-[2-(3-methoxyphenyl)ethyl]formamide | C₁₀H₁₃NO₂ | 179.22 | Incomplete cyclization (Bischler-Napieralski) | HPLC, GC-MS, NMR[14][15][16] |
| 5-Methoxy-3,4-dihydroisoquinoline | C₁₀H₁₁NO | 161.20 | Oxidation of the final product | HPLC, GC-MS, NMR[17] |
| 5-Methoxyisoquinoline | C₁₀H₉NO | 159.19 | Oxidation of the final product | HPLC, GC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for HPLC-UV Purity Analysis
This method provides a general guideline for the purity assessment of this compound. Method validation and optimization are crucial for accurate quantification.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: General Procedure for Recrystallization of the Hydrochloride Salt
This protocol outlines a general approach for the purification of this compound.[8][9][10][18][19]
-
Solvent Selection: A common solvent system is a mixture of a polar alcohol (e.g., ethanol, methanol, or isopropanol) and a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or acetone).
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot alcohol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the less polar co-solvent to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[20][21][22][23][24]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose the compound (in solid and solution form) to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a validated HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Byproduct formation in the Pictet-Spengler synthesis.
Caption: Byproduct formation in the Bischler-Napieralski synthesis.
Caption: Analytical workflow for purity assessment.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. LabXchange [labxchange.org]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE(1745-05-7) 1H NMR [m.chemicalbook.com]
- 13. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. spectrabase.com [spectrabase.com]
- 16. drjcrbio.com [drjcrbio.com]
- 17. ias.ac.in [ias.ac.in]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. scribd.com [scribd.com]
- 20. rjptonline.org [rjptonline.org]
- 21. ijrpp.com [ijrpp.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the synthesis of this important class of compounds. The content is organized into troubleshooting guides and frequently asked questions (FAQs) for major synthetic routes.
General Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses broad challenges that can apply to various synthetic routes for substituted tetrahydroisoquinolines.
Q1: My reaction is resulting in a low yield or failing completely. What are the most common general reasons?
A1: Low yields in tetrahydroisoquinoline synthesis often stem from a few key factors that are common across different synthetic methods:
-
Substrate Reactivity: The cyclization step is typically an electrophilic aromatic substitution. If the aromatic ring of your starting material (e.g., a β-arylethylamine) has electron-withdrawing groups, the reaction will be significantly hindered. Conversely, electron-donating groups facilitate the reaction.[1][2][3][4]
-
Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry, as moisture can quench catalysts and dehydrating agents.[5] Using a slight excess of the carbonyl compound in a Pictet-Spengler reaction, for instance, can help drive the reaction to completion.[6]
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to proceed, while others, particularly asymmetric syntheses, may need cryogenic temperatures to preserve stereochemistry.[6][7] Overly harsh conditions or prolonged reaction times can lead to decomposition and the formation of tar.[3]
Q2: I'm struggling with the purification of my final tetrahydroisoquinoline product. What are some common issues and solutions?
A2: Purification of tetrahydroisoquinolines can be challenging due to their basic nature and potential for similar polarity with starting materials or byproducts.
-
Issue: Product co-elutes with starting material.
-
Solution: Ensure the reaction has gone to completion by monitoring with Thin-Layer Chromatography (TLC). If separation is still difficult, consider converting the basic THIQ product to its hydrochloride salt, which will have very different solubility and chromatographic properties. You can then revert to the freebase after purification.[8]
-
-
Issue: Oily product that won't crystallize.
-
Solution: Attempt purification via column chromatography. If that fails, try salt formation (e.g., with HCl in ether) which often induces crystallization. Alternatively, techniques like Kugelrohr distillation can be effective for thermally stable, non-polar derivatives.
-
-
Issue: Stubborn polar impurities.
-
Solution: A common technique is an acid-base extraction. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic THIQ will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the pure THIQ back into an organic solvent.
-
Q3: How can I achieve better stereocontrol in my synthesis?
A3: Achieving high enantioselectivity or diastereoselectivity is a significant challenge.
-
For Diastereoselectivity: In reactions like the Pictet-Spengler, if your starting material (e.g., an amino acid derivative) already has a chiral center, this can direct the stereochemistry of the newly formed center. The choice of solvent and acid catalyst can influence the cis/trans ratio of the product.
-
For Enantioselectivity: The use of chiral catalysts is the most common modern approach. Chiral phosphoric acids (CPAs) and certain metal-based catalysts have been shown to be highly effective in asymmetric Pictet-Spengler reactions, often providing high enantiomeric excess (ee).[9][10] Temperature control is critical; lower temperatures generally improve enantioselectivity.[6][7]
Reaction-Specific Troubleshooting Guides
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing THIQs from a β-arylethylamine and an aldehyde or ketone.[11]
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Yield | Insufficiently activated aromatic ring (e.g., lack of electron-donating groups). | Use stronger acid catalysts (e.g., superacids) or higher temperatures.[1] For very deactivated systems, this route may not be viable. |
| Ineffective acid catalyst or inappropriate concentration. | Screen different protic (HCl, TFA) or Lewis acids (BF3·OEt2). Optimize the catalyst loading. | |
| The intermediate iminium ion is not forming. | Ensure anhydrous conditions. The Schiff base/iminium ion formation is a dehydration process. Consider pre-forming the Schiff base before adding the acid catalyst.[6] | |
| Formation of Side Products | Oxidation of the product to the corresponding dihydroisoquinoline or isoquinoline. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. |
| N-alkylation of the starting amine if the aldehyde is in large excess. | Use a smaller excess of the aldehyde (e.g., 1.1-1.2 equivalents). | |
| Low Stereoselectivity | Racemization is occurring at the reaction temperature. | Lower the reaction temperature. Cryogenic conditions are often used for asymmetric variants.[6][7] |
| The chosen chiral catalyst or auxiliary is not optimal for the substrate. | Screen a variety of chiral catalysts (e.g., different chiral phosphoric acids).[9][10] |
This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen), add the β-arylethylamine (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Reagent Addition: Add the aldehyde or ketone (1.05-1.2 eq) to the stirred solution at room temperature.[6]
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.1 eq) dropwise. For sensitive substrates, the reaction can be cooled in an ice bath during addition.
-
Reaction: Stir the reaction at the desired temperature (from room temperature to reflux) and monitor its progress using TLC.[6]
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x volume of the aqueous layer).[6]
-
Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Bischler-Napieralski Reaction
This two-step reaction involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the target tetrahydroisoquinoline.[2][4][12]
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Dihydroisoquinoline | Deactivated aromatic ring. | This reaction is highly sensitive to electronics. It works best with electron-donating groups on the aromatic ring.[3][4] For deactivated rings, harsher conditions are necessary. |
| Insufficiently potent dehydrating agent. | For less reactive substrates, POCl3 alone may be insufficient. Use a stronger system like P2O5 in refluxing POCl3, or polyphosphoric acid (PPA).[3][13] | |
| Significant Styrene Byproduct | The intermediate nitrilium ion is fragmenting via a retro-Ritter reaction. | This is a major competing pathway.[3] Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, modern, milder protocols using triflic anhydride (Tf2O) and a non-nucleophilic base (e.g., 2-chloropyridine) are less prone to this side reaction.[5][14] |
| Tar Formation | Reaction conditions are too harsh for the substrate. | Use a milder dehydrating agent system (e.g., Tf2O/2-chloropyridine) at lower temperatures (-20 °C to room temperature).[3][14] |
| Incomplete Reduction to THIQ | The reducing agent is not effective or has been quenched. | Sodium borohydride (NaBH4) is commonly used. Ensure it is added slowly and in sufficient excess. For more difficult reductions, stronger reducing agents like lithium aluminum hydride (LiAlH4) can be used, but with caution. |
This protocol outlines a classic approach to synthesizing a 1-substituted tetrahydroisoquinoline.
Step 1: Bischler-Napieralski Cyclization
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the β-arylethylamide substrate (1.0 eq).
-
Reagent Addition: Add an anhydrous solvent (e.g., toluene or acetonitrile). Add phosphorus oxychloride (POCl3, 2.0-3.0 eq) dropwise at room temperature. An ice bath may be used to control any exotherm.[5]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using TLC.[5]
-
Workup: Carefully cool the reaction mixture and slowly pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH4OH) while cooling in an ice bath. Extract the 3,4-dihydroisoquinoline product with an organic solvent. Dry and concentrate to obtain the crude intermediate, which can be used directly in the next step.
Step 2: Reduction to Tetrahydroisoquinoline
-
Setup: Dissolve the crude 3,4-dihydroisoquinoline from the previous step in a protic solvent like methanol (MeOH) or ethanol (EtOH) and cool the flask in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH4, 1.5-3.0 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting imine is consumed.
-
Workup: Quench the reaction by slowly adding water or dilute HCl. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction and Purification: Basify the remaining aqueous solution and extract the final THIQ product with an organic solvent. Dry, concentrate, and purify as required.
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Pictet-Spengler Reaction
This table presents representative data on the effectiveness of different chiral catalysts in promoting enantioselective Pictet-Spengler reactions.
| β-Arylethylamine Substrate | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-Carbamoyl-β-phenylethylamine | Methyl glyoxylate | (S,S)-IDPi (2 mol%) | CHCl3 | RT | 68 | 95 | [10] |
| N-Carbamoyl-β-(3,4-dimethoxyphenyl)ethylamine | Phenylacetaldehyde | (S,S)-IDPi (2 mol%) | CHCl3 | RT | 62 | 87 | [10] |
| Tryptamine | Benzaldehyde | (R)-TRIP (20 mol%) | CH2Cl2 | RT | - | 88 | [15] |
| Tryptamine | Isovaleraldehyde | (R)-TRIP (20 mol%) | CH2Cl2 | RT | - | 90 | [15] |
| N-Benzyl Tryptamine | Benzaldehyde | (DM)-SEGPHOS-Au(I) (5 mol%) | DCM | RT | 97 | 92 | [16] |
IDPi = Imidodiphosphorimidate; (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data is illustrative of catalyst performance.
Table 2: Effect of Dehydrating Agent on Bischler-Napieralski Reaction
The choice of dehydrating agent is critical and depends on the substrate's reactivity.
| Substrate Type | Dehydrating Agent | Typical Conditions | Notes | Reference |
| Electron-Rich Aromatic Ring | POCl3 | Reflux in Toluene/Acetonitrile | Standard, effective for activated substrates. | [13][17] |
| Electron-Neutral or Deficient Ring | P2O5 in refluxing POCl3 | High Temp (reflux) | Harsher conditions required for less reactive substrates. | [3][13] |
| Acid-Sensitive Substrates | Triflic Anhydride (Tf2O) + 2-Chloropyridine | -20 °C to RT in CH2Cl2 | Milder, modern protocol. Often gives higher yields and avoids some side reactions. | [3][14] |
| General | Polyphosphoric Acid (PPA) | 100-150 °C | Strong dehydrating agent, often used for challenging cyclizations. | [13][17] |
Visualizations
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in THIQ synthesis.
Key Synthetic Pathways to Tetrahydroisoquinoline Core
Caption: Comparison of key synthetic routes to the THIQ scaffold.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
solubility issues of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is designed to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a derivative of tetrahydroisoquinoline.[1] It serves as a versatile synthetic intermediate in medicinal chemistry and neuroscience research.[1] This compound is a key precursor for synthesizing a variety of biologically active molecules, including potential therapeutic agents for neurological disorders.[1] Its core structure is found in numerous alkaloids and pharmaceuticals, making it valuable for structure-activity relationship (SAR) studies.[1] Research indicates it may have neuroprotective effects and potential applications in treating conditions like Parkinson's disease and depression.[1]
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in addressing solubility issues. Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Temperature | 2-8°C |
Q3: In which solvents is this compound generally soluble?
-
Organic Solvents: It is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
-
Aqueous Solutions: As a hydrochloride salt, it is anticipated to have some solubility in aqueous solutions. However, the extent of this solubility can be limited and influenced by factors like pH and the presence of other solutes.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving this compound in buffers for experimental use.
Problem 1: The compound does not dissolve completely in my aqueous buffer (e.g., PBS).
-
Possible Cause: The concentration you are trying to achieve exceeds the compound's intrinsic solubility in that specific buffer. The pH of the buffer may also not be optimal for dissolution.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer.
-
pH Adjustment: The solubility of amine hydrochloride salts can often be increased by lowering the pH of the aqueous solution. You can try to dissolve the compound in a slightly acidic buffer.
-
Gentle Heating and Sonication: After adding the compound to the solvent, gentle warming (e.g., 37°C) in a water bath and sonication can aid dissolution.
-
Problem 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The compound is precipitating out of the aqueous solution because its solubility limit has been exceeded. The final concentration of the organic co-solvent may also be a factor.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Your final working concentration may be too high. Try preparing a more dilute solution.
-
Optimize Co-solvent Concentration: The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[2]
-
Prepare Fresh Solutions: Always prepare your final working solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 199.68 g/mol
-
To prepare 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 199.68 g/mol * 1000 mg/g * 1 mL = 1.9968 mg
-
-
Weighing the compound:
-
Carefully weigh out approximately 2 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary.
-
-
Storage:
-
Store the stock solution at -20°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into a buffer (e.g., Phosphate Buffered Saline, PBS) to achieve the desired final concentration for your experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile aqueous buffer (e.g., PBS)
-
Sterile tubes and pipette tips
Procedure:
-
Determine the final concentration: Decide on the final concentration of the compound needed for your experiment.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution into your sterile aqueous buffer to achieve the desired final concentration.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.
-
Immediate Use: Use the freshly prepared working solutions immediately to prevent precipitation.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Postulated signaling pathway interactions.
References
Technical Support Center: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ-HCl) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ-HCl) solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-MeO-THIQ-HCl solutions?
A1: The stability of 5-MeO-THIQ-HCl solutions can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[1][2][3] Like many amine hydrochloride salts, the stability is dependent on the equilibrium between the protonated and free base forms of the amine.[4][5]
Q2: What is the recommended procedure for storing 5-MeO-THIQ-HCl solutions to ensure maximum stability?
A2: For optimal stability, it is recommended to store 5-MeO-THIQ-HCl solutions in a cool, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage (months to years), freezing at -20°C or below is recommended.[6] It is crucial to use amber vials or other light-protecting containers to prevent photodegradation.[6]
Q3: What are the potential degradation pathways for 5-MeO-THIQ-HCl?
A3: While specific degradation pathways for 5-MeO-THIQ-HCl are not extensively documented in publicly available literature, analogous compounds with similar functional groups, such as other tetrahydroisoquinolines and methoxy-substituted amines, may undergo oxidation of the tertiary amine to form an N-oxide, O-demethylation of the methoxy group, or hydroxylation of the aromatic ring.[6][7]
Q4: I am observing unexpected peaks in my analytical chromatogram. Could these be degradation products?
A4: Yes, the appearance of new peaks, particularly those eluting near the parent compound, can be indicative of degradation. To confirm if these are degradation products, a forced degradation study can be performed on a pure standard of 5-MeO-THIQ-HCl under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[6][8][9] Comparing the chromatograms from the stressed samples with your experimental sample can help identify the degradation products.
Troubleshooting Guides
Problem 1: Rapid degradation of 5-MeO-THIQ-HCl solution is observed at room temperature.
| Possible Cause | Troubleshooting Step |
| High Temperature | Store the solution at recommended lower temperatures (2-8°C for short-term, -20°C for long-term).[6] Most chemical reactions, including degradation, proceed faster at higher temperatures.[1] |
| Inappropriate pH | Ensure the pH of the solution is within a stable range. For many amine hydrochlorides, a slightly acidic pH helps maintain the protonated, more stable form.[10] Avoid highly basic conditions which would favor the more reactive free base. |
| Light Exposure | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[2][6] |
Problem 2: Precipitation is forming in my 5-MeO-THIQ-HCl solution upon storage.
| Possible Cause | Troubleshooting Step |
| Change in pH | A shift in pH could lead to the precipitation of the free base, which may be less soluble. Verify and adjust the pH of the solution. |
| Solvent Evaporation | If the container is not sealed properly, solvent evaporation can lead to an increase in concentration and potential precipitation. Ensure the container is tightly sealed. |
| Low Temperature Storage of a Concentrated Solution | If the solution is highly concentrated, the compound may precipitate out at lower temperatures. Consider preparing a less concentrated stock solution or gently warming the solution to redissolve the precipitate before use. |
Data Presentation
Table 1: Hypothetical Stability of 5-MeO-THIQ-HCl (1 mg/mL in 0.9% Saline) under Different Storage Conditions
| Storage Condition | Timepoint | % Remaining 5-MeO-THIQ-HCl | Appearance of Degradation Products (% of Total Peak Area) |
| 25°C, Exposed to Light | 24 hours | 92.5% | 7.5% |
| 7 days | 78.2% | 21.8% | |
| 25°C, Protected from Light | 24 hours | 98.1% | 1.9% |
| 7 days | 91.3% | 8.7% | |
| 4°C, Protected from Light | 7 days | 99.2% | 0.8% |
| 30 days | 97.5% | 2.5% | |
| -20°C, Protected from Light | 30 days | >99.8% | <0.2% |
| 90 days | 99.5% | 0.5% |
Table 2: Hypothetical Results of a Forced Degradation Study on 5-MeO-THIQ-HCl
| Stress Condition | Duration | % Degradation | Number of Major Degradants |
| 0.1 M HCl | 24 hours at 60°C | 5.2% | 1 |
| 0.1 M NaOH | 24 hours at 60°C | 15.8% | 2 |
| 3% H₂O₂ | 24 hours at 25°C | 25.3% | 3 |
| Photolytic (ICH Q1B) | 7 days | 12.1% | 2 |
| Thermal | 48 hours at 80°C | 8.9% | 1 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 5-MeO-THIQ-HCl in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C for 24 hours.[8] Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate the mixture at 60°C for 24 hours.[9] Neutralize the sample with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.[8]
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store a solid sample of 5-MeO-THIQ-HCl in an oven at 80°C for 48 hours.[11] Dissolve the sample in the mobile phase for analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.[12]
Visualizations
Caption: Workflow for a forced degradation study of 5-MeO-THIQ-HCl.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 5. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in biological assays with tetrahydroisoquinolines
Welcome to the technical support center for researchers utilizing tetrahydroisoquinoline (THIQ) compounds in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My tetrahydroisoquinoline (THIQ) compound shows activity in a biochemical assay but is inactive in a cell-based assay. What are the potential reasons?
A: This is a common issue that can stem from several factors. The discrepancy often points to challenges with cell permeability, efflux pumps actively removing the compound, or metabolic instability within the cellular environment. It's also possible the compound is cytotoxic at the tested concentrations, leading to a general shutdown of cellular processes rather than a specific target engagement.
Q2: I'm observing high variability in my results between replicate wells. What are the common causes?
A: High well-to-well variability can obscure the true effect of your compound. Common causes include:
-
Inconsistent Cell Seeding: Ensure you have a homogeneous single-cell suspension before and during plating.[1][2][3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate your compound and affect cell health. It's recommended to fill these wells with sterile media or PBS and not use them for experimental data.[1][2]
-
Compound Precipitation: Visually inspect your wells under a microscope for any signs of compound precipitation, which can lead to inconsistent dosing.[2]
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding cells, media, and compounds.[2][3]
Q3: Why are some tetrahydroisoquinolines considered Pan-Assay Interference Compounds (PAINS)?
A: Certain THIQ derivatives, particularly fused tricyclic THIQs, have been identified as potential PAINS.[4][5] These compounds can interfere with assays through various mechanisms that are not related to specific binding to the intended target. This can include chemical reactivity with assay components, compound aggregation, or non-specific binding to proteins.[4][5][6] It is crucial to perform control experiments to rule out such artifacts.
Q4: How should I properly store my THIQ stock solutions?
A: Proper storage is critical to prevent degradation. Neurotoxic THIQs should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Depending on the specific compound's stability, storage in a dark, desiccated environment, and at refrigerated (2-8 °C) or frozen (-20 °C) temperatures may be necessary to prevent degradation from light and moisture.[1] Always consult the Safety Data Sheet (SDS) for specific recommendations. It is also good practice to prepare fresh stock solutions regularly.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or High Variability
If you are observing fluctuating IC50 values or high variability in your assay results, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Suspected Assay Interference (False Positives)
Tetrahydroisoquinolines can sometimes produce a signal in an assay through mechanisms other than direct target modulation. This is particularly true for fluorescence-based assays.
Caption: Investigating potential assay interference by THIQs.
Quantitative Data Summary
When troubleshooting, it is helpful to systematically vary experimental parameters and record the outcomes.
Table 1: Effect of Final DMSO Concentration on Compound Solubility and Apparent Activity
| Final DMSO (%) | Visual Precipitation | Apparent IC50 (µM) | Data Variability (CV%) |
| 1.0% | Yes | 15.2 | 45% |
| 0.5% | No | 8.5 | 20% |
| 0.2% | No | 8.1 | 15% |
| 0.1% | No | 8.3 | 12% |
Note: Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a THIQ compound intrinsically fluoresces at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a serial dilution of the THIQ compound in the assay buffer, matching the concentrations to be used in the main experiment.
-
Dispense the dilutions into the wells of a microplate (the same type used for the assay, typically black plates for fluorescence).[7]
-
Include wells with assay buffer only as a blank control.
-
Read the plate using a plate reader at the same excitation and emission wavelengths used for the experimental assay.
-
If the compound-containing wells show a concentration-dependent increase in signal above the blank, the compound is autofluorescent and may be interfering with the assay.[2][7]
Protocol 2: General Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic profile of a THIQ compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the THIQ compound in the cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.[8][9]
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of approximately 560-570 nm.[9] The absorbance is proportional to the number of viable cells.
Signaling Pathway and Interference Models
Some THIQs may interfere with assays by reacting with cellular components, such as glutathione (GSH), which can confound assays that measure oxidative stress.
Caption: Potential interactions of a reactive THIQ in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the Pictet-Spengler condensation
Welcome to the technical support center for the Pictet-Spengler condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Pictet-Spengler condensation?
A1: The most frequently encountered side reactions include the formation of regioisomers, epimerization or racemization at newly formed stereocenters, and the retro-Pictet-Spengler reaction, which can lead to product decomposition or isomerization.[1] Additionally, oxidation of the product and the formation of polar byproducts can complicate purification.[2] In the case of the N-acyliminium variant, side reactions related to the highly reactive N-acyliminium ion can also occur.[3]
Q2: How can I control the diastereoselectivity of the reaction?
A2: Controlling diastereoselectivity is a critical aspect of the Pictet-Spengler reaction. Key factors include the choice of solvent, temperature, and acid catalyst.[4] For instance, in reactions with tryptophan derivatives, non-polar solvents often favor the formation of the cis isomer, while polar solvents can lead to mixtures.[5] Temperature also plays a crucial role; lower temperatures generally provide kinetic control and can favor the formation of the cis product, while higher temperatures can lead to thermodynamic equilibrium and potentially a higher proportion of the trans isomer or racemization.[6] The steric bulk of both the amine and aldehyde substituents can also significantly influence the stereochemical outcome.[4]
Q3: What is the retro-Pictet-Spengler reaction and how can it be avoided?
A3: The retro-Pictet-Spengler reaction is the reverse of the forward condensation, where the cyclic product breaks open to form an iminium ion intermediate.[1] This can be problematic as it can lead to epimerization or decomposition of the desired product. This process is often promoted by strong acids and higher temperatures. To minimize the retro-Pictet-Spengler reaction, it is advisable to use the mildest possible acidic conditions and the lowest effective temperature that still allows for a reasonable reaction rate.[7]
Q4: Can the choice of acid catalyst influence the formation of side products?
A4: Absolutely. The nature and strength of the acid catalyst are critical. While strong acids like hydrochloric acid or trifluoroacetic acid (TFA) are traditionally used, they can also promote side reactions like the retro-Pictet-Spengler reaction and the formation of polar byproducts.[2][6] In some cases, weaker acids or Lewis acids have been shown to provide better yields and selectivities.[8] For enantioselective reactions, chiral Brønsted acids or thiourea-based catalysts have been employed to control the stereochemical outcome.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your Pictet-Spengler condensation experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently activated aromatic ring. 2. Ineffective acid catalyst. 3. Inappropriate reaction temperature. 4. Unsuitable solvent. | 1. Use a substrate with electron-donating groups on the aromatic ring. 2. Screen a range of Brønsted or Lewis acids of varying strengths. 3. Experiment with a range of temperatures from room temperature to reflux. 4. Test both protic and aprotic solvents; aprotic media sometimes give superior yields.[2][6] |
| Formation of Regioisomers | Multiple possible sites for cyclization on the aromatic ring. | The choice of solvent can sometimes direct regioselectivity. For example, in reactions with dopamine derivatives, protic solvents may favor one isomer while apolar solvents favor another.[2] |
| Racemization or Epimerization | 1. Reaction temperature is too high, allowing for thermodynamic equilibration via a retro-Pictet-Spengler reaction. 2. The chosen catalyst does not provide sufficient stereocontrol. | 1. Conduct the reaction at a lower temperature to favor the kinetically controlled product.[6] 2. For asymmetric syntheses, employ a suitable chiral catalyst or auxiliary. |
| Presence of Polar Byproducts | Acid-catalyzed degradation of starting materials or product. | Use milder acidic conditions or a shorter reaction time. A standard aqueous workup with a mild base (e.g., sodium bicarbonate) can help remove acidic impurities.[2] |
| Product is Difficult to Purify | Co-elution of starting materials or byproducts with the desired product during chromatography. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If polarity is similar, consider derivatizing the product to alter its polarity before purification. |
Quantitative Data on Reaction Optimization
The following tables summarize the impact of various reaction parameters on the yield and diastereoselectivity of the Pictet-Spengler reaction.
Table 1: Effect of Solvent and Temperature on Diastereoselectivity [4]
| Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Benzaldehyde | TFA | CH₂Cl₂ | 25 | 85:15 | 90 |
| Benzaldehyde | TFA | Toluene | 80 | 60:40 | 85 |
| p-Nitrobenzaldehyde | TFA | CH₂Cl₂ | 25 | 95:5 | 92 |
| p-Nitrobenzaldehyde | TFA | Toluene | 80 | 70:30 | 88 |
Table 2: Influence of Acid Catalyst on the Reaction of D-Tryptophan Methyl Ester with Piperonal [9]
| Acid Catalyst | Solvent | Diastereomeric Ratio (cis:trans) |
| Acetic Acid | Acetic Acid | 88:12 |
| Benzoic Acid | Acetic Acid | 92:8 |
| TFA | CH₂Cl₂ | 90:10 |
| - (using HCl salt of ester) | Nitromethane | 99:1 |
| - (using HCl salt of ester) | Acetonitrile | 99:1 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Pictet-Spengler Reaction of a Tryptophan Derivative [10]
This protocol is a general guideline for the synthesis of 1,3-disubstituted tetrahydro-β-carbolines and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous methanol (approximately 0.3 M).
-
Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1.1-1.2 eq) at room temperature.
-
Reaction: Stir the reaction mixture at 65 °C for 20-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between a saturated aqueous solution of sodium bicarbonate and dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Acyliminium Pictet-Spengler Reaction on Solid Phase [3]
This protocol describes an intramolecular Pictet-Spengler reaction on a solid support, which can be advantageous for library synthesis and purification.
-
Aldehyde Deprotection: Treat the solid-supported peptide containing a masked aldehyde (e.g., an N-Boc-1,3-oxazinane) with an acidic solution (e.g., a mixture of TFA, water, and triethylsilane) to release the aldehyde functionality.
-
N-Acyliminium Ion Formation: The acidic conditions also promote the intramolecular attack of an amide nitrogen onto the newly formed aldehyde, generating a cyclic N-acyliminium ion intermediate.
-
Intramolecular Cyclization: The electron-rich indole ring of a nearby tryptophan residue attacks the N-acyliminium ion, leading to the stereoselective formation of the tetracyclic product.
-
Cleavage from Resin: The final product can be cleaved from the solid support using a suitable cleavage cocktail (e.g., a base-labile linker can be cleaved with a solution of sodium methoxide in methanol).
-
Purification: The cleaved product is then purified using standard techniques such as HPLC.
Visualizations
Caption: The general mechanism of the Pictet-Spengler reaction.
Caption: A workflow for troubleshooting common Pictet-Spengler reaction issues.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Experimental Workflow Overview
The primary route for synthesizing this compound is the Pictet-Spengler reaction. This involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or its equivalent. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Reaction: Pictet-Spengler Cyclization
-
Reactants:
-
2-(3-Methoxyphenyl)ethylamine
-
Formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde)
-
Acid catalyst (e.g., concentrated hydrochloric acid, sulfuric acid, or trifluoroacetic acid)
-
-
Solvent:
-
Typically, the reaction is run in an aqueous acidic medium or a suitable organic solvent like toluene or dichloromethane, depending on the chosen acid catalyst.
-
-
Procedure:
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the 2-(3-methoxyphenyl)ethylamine and the chosen solvent.
-
Slowly add the acid catalyst while maintaining the temperature below 25 °C.
-
Add the formaldehyde source portion-wise to control the initial exotherm.
-
Heat the reaction mixture to the target temperature (typically reflux) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If the reaction was performed in an organic solvent, it may be quenched with a saturated aqueous solution of sodium bicarbonate. For aqueous acidic reactions, basify with a suitable base (e.g., NaOH) to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude free base.
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.
-
Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Insufficient acid catalyst. - Low reaction temperature. - Formation of byproducts. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the amount of acid catalyst. - Increase the reaction temperature or prolong the reaction time. - See "Common Impurities and Side Reactions" section. |
| Formation of Isomeric Impurities | The Pictet-Spengler reaction can sometimes lead to the formation of regioisomers, especially if the aromatic ring has multiple activation sites. In the case of 2-(3-methoxyphenyl)ethylamine, cyclization can potentially occur at two different positions on the aromatic ring. | - Optimize the reaction conditions (acid catalyst, temperature) to favor the formation of the desired isomer. - Purification by fractional crystallization or preparative HPLC may be necessary to separate the isomers. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities. - Residual solvent. | - Ensure the free base is of high purity before attempting salt formation. - Use a different solvent system for recrystallization. - Dry the product thoroughly under high vacuum. |
| Scale-up Issues: Poor Heat Transfer | The Pictet-Spengler reaction can be exothermic, especially during the initial addition of reagents. In large-scale reactors, inefficient heat dissipation can lead to temperature spikes and the formation of byproducts. | - Use a reactor with a high surface area-to-volume ratio. - Employ controlled, slow addition of the formaldehyde source and acid catalyst. - Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. |
| Scale-up Issues: Inefficient Mixing | In large reactors, poor mixing can lead to localized "hot spots" and uneven reaction progress. | - Use an appropriate stirrer design and agitation speed for the reactor size and viscosity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Pictet-Spengler reaction, which involves the acid-catalyzed condensation of 2-(3-methoxyphenyl)ethylamine with a formaldehyde source.[1][2]
Q2: What are the critical parameters to control during the Pictet-Spengler reaction for this synthesis?
A2: The critical parameters include the choice and amount of acid catalyst, the reaction temperature, and the rate of addition of the formaldehyde source. These factors can influence the reaction rate, yield, and the formation of impurities. Harsher conditions with strong acids and higher temperatures are often required for less nucleophilic aromatic rings.[1]
Q3: What are the potential side reactions and impurities I should be aware of?
A3: Potential impurities include the formation of the constitutional isomer (7-methoxy-1,2,3,4-tetrahydroisoquinoline), unreacted starting materials, and byproducts from side reactions like N-methylation if an excess of formaldehyde is used under certain conditions. The formation of N-acyliminium ions can also lead to different reaction pathways.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material (2-(3-methoxyphenyl)ethylamine) and the appearance of the product.
Q5: What is the best way to purify the final product?
A5: Purification typically involves an aqueous workup to remove the acid catalyst and water-soluble impurities, followed by extraction of the free base into an organic solvent. The crude free base can then be purified by recrystallization or column chromatography. The final hydrochloride salt is then precipitated by adding hydrochloric acid to a solution of the purified free base. HPLC can be used to assess the purity of the final product.[3]
Reaction Mechanism and Key Intermediates
The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Pictet-Spengler synthesis of various tetrahydroisoquinolines. Note that specific data for the 5-methoxy isomer is limited in publicly available literature, and these values should be used as a general guide.
| Starting Amine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenethylamine | Dimethoxymethane | Conc. HCl | - | Not specified | Not specified | [4] |
| 2-Phenethylamine derivatives | Various aldehydes | Superacids | Not specified | Not specified | Moderate to High | [5] |
| Tryptamine derivatives | Various aldehydes | Trifluoroacetic acid | Dichloromethane | Not specified | High | [6] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by qualified individuals in a suitably equipped facility and with appropriate safety precautions in place. Users should consult relevant safety data sheets (SDS) for all chemicals used. The provided experimental protocol is an adaptation and should be optimized on a small scale before attempting a large-scale synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Validation for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: The most common and robust analytical technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This method offers good specificity, sensitivity, and reproducibility for this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile or methanol).
Q2: What are the critical parameters to consider during HPLC method development for this compound?
A2: Key parameters to optimize during HPLC method development include:
-
Column Chemistry: A C18 stationary phase is a good starting point.
-
Mobile Phase Composition: The ratio of aqueous buffer to organic modifier should be adjusted to achieve optimal retention and peak shape.
-
pH of the Mobile Phase: The pH should be controlled to ensure consistent ionization of the analyte, which affects its retention.
-
Column Temperature: Maintaining a constant column temperature can improve peak shape and reproducibility.[1]
-
Flow Rate: The flow rate affects run time and resolution.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound for maximum sensitivity.
Q3: What are forced degradation studies and why are they necessary for method validation?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to produce degradation products.[2][3][4] These studies are crucial for developing a stability-indicating analytical method. The goal is to ensure that the analytical method can separate the intact drug from any potential degradation products, thus demonstrating the method's specificity.[5][6]
Q4: How do I establish the linearity of my analytical method?
A4: To establish linearity, you should prepare a series of solutions of this compound at different concentrations. A minimum of five concentrations is recommended.[7] Analyze these solutions using your HPLC method and plot the peak area response against the corresponding concentration. The relationship should be linear, and this is typically evaluated by calculating the correlation coefficient (r²), which should be close to 1.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical method validation of this compound.
HPLC System and Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | - Injector issue (e.g., blocked needle, incorrect sample volume).- Detector is off or lamp has failed.- No sample loaded into the vial. | - Check the injector for blockages and ensure the correct injection volume is set.- Verify that the detector is on and the lamp is functioning correctly.- Confirm that the sample vial is not empty. |
| Ghost peaks | - Contamination in the mobile phase, injection port, or column.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Clean the injection port and needle.- Inject a blank solvent to check for carryover. |
| Peak tailing or fronting | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column to protect the analytical column.- Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration. |
| Baseline drift or noise | - Mobile phase is not properly degassed.- Contaminated mobile phase or detector flow cell.- Leaks in the system. | - Degas the mobile phase using sonication or an inline degasser.- Use high-purity solvents and flush the system.- Check all fittings for leaks.[1][9][10] |
| Fluctuating retention times | - Inconsistent mobile phase composition.- Leaks in the pump or fittings.- Unstable column temperature. | - Prepare the mobile phase carefully and ensure proper mixing.- Check for leaks in the system.- Use a column oven to maintain a constant temperature.[1] |
Experimental Protocols
Specificity (Forced Degradation Study)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[6]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 30 minutes.[5] Cool the solution and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 30 minutes.[5] Cool the solution and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 7 days.[6]
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for a specified period. Dissolve in the solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the drug substance in solution to UV light.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis should also be performed.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.
Methodology:
-
Prepare Standard Solutions: From a stock solution of known concentration, prepare at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard solution in triplicate into the HPLC system.
-
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[8]
-
The y-intercept should be less than 2% of the response at the 100% concentration level.[8]
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Average Peak Area |
| 50 | 24850 | 25100 | 24950 | 24967 |
| 75 | 37400 | 37650 | 37500 | 37517 |
| 100 | 50100 | 50300 | 50200 | 50200 |
| 125 | 62700 | 62900 | 62800 | 62800 |
| 150 | 75200 | 75400 | 75300 | 75300 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Methodology:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo (a mixture of all formulation components except the active ingredient) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Data Analysis: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Methodology:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results.
Acceptance Criteria:
-
Repeatability: The %RSD should be not more than 2.0%.
-
Intermediate Precision: The %RSD should be not more than 2.0%.
| Repeatability | Intermediate Precision |
| Assay (%) | Assay (%) |
| 99.8 | 100.2 |
| 100.1 | 99.5 |
| 99.5 | 100.5 |
| 100.3 | 99.9 |
| 99.9 | 100.1 |
| 100.2 | 99.8 |
| Mean: 99.97 | Mean: 100.0 |
| SD: 0.30 | SD: 0.36 |
| %RSD: 0.30% | %RSD: 0.36% |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gentechscientific.com [gentechscientific.com]
Validation & Comparative
A Comparative Guide to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its Analogs for Neuroscientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ) and other structurally related tetrahydroisoquinoline (THIQ) analogs. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This document aims to be an objective resource, presenting available experimental data to compare the performance of these compounds and detailing the methodologies for key experiments.
Overview of Tetrahydroisoquinoline Analogs' Biological Activities
Tetrahydroisoquinoline derivatives have garnered significant attention for their diverse pharmacological effects, which include:
-
Central Nervous System (CNS) Activity: Many THIQ analogs act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] This inhibition can lead to antidepressant and neuroprotective effects.[5][6] Additionally, various analogs exhibit affinity for dopamine, serotonin, and adrenergic receptors, modulating their signaling pathways.[7][8]
-
Antitumor Activity: Several THIQ derivatives have been investigated as potential anticancer agents, demonstrating the ability to inhibit the proliferation of various cancer cell lines.[7][9]
-
Antimicrobial and Antiviral Properties: The THIQ scaffold is also a promising backbone for the development of antibacterial, antifungal, and anti-HIV agents.[1]
Focus on this compound (5-MeO-THIQ)
5-MeO-THIQ is a key analog within the THIQ family, serving as a versatile synthetic intermediate for more complex biologically active molecules.[7] While extensive comparative data remains limited, existing research indicates its potential in neuroscience due to its ability to interact with crucial molecular targets in the CNS.[7] It has been shown to modulate the activity of serotonin and dopamine receptors and inhibit enzymes involved in neurotransmitter metabolism, suggesting potential therapeutic applications in neurodegenerative conditions like Parkinson's and Alzheimer's disease.[7] Furthermore, preliminary studies have highlighted its neuroprotective, anticancer, and anti-inflammatory properties.[7]
Comparative Biological Data
The following table summarizes the available quantitative data for the monoamine oxidase (MAO) inhibitory activity of various tetrahydroisoquinoline analogs. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| N-methyl-6-methoxyisoquinolinium ion | MAO-A | 0.81 | Highly Selective for MAO-A |
| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | MAO-A/B | Data not available | Data not available |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-A/B | Potent Inhibitor | - |
| Tetrahydroisoquinoline Analogs (General) | MAO-A | 10 - 1000 | Generally more potent against MAO-A |
Data for N-methyl-6-methoxyisoquinolinium ion from[4]. Information on 1-Methyl-1,2,3,4-tetrahydroisoquinoline from[5][6]. General THIQ analog data from[3].
Key Signaling Pathways
The biological effects of tetrahydroisoquinoline analogs are mediated through their interaction with various receptors and enzymes, leading to the modulation of specific intracellular signaling cascades. Below are diagrams of key pathways relevant to the action of THIQs.
Caption: Monoamine Oxidase A (MAO-A) metabolic pathway and its inhibition by THIQ analogs.
Caption: Inhibitory signaling cascade of the Dopamine D2 receptor.
Caption: Major signaling pathways of the Serotonin 5-HT1A receptor.[2]
Caption: Canonical signaling pathway of the Alpha-2 Adrenergic Receptor.[1][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. Below are protocols for key in vitro assays relevant to the study of tetrahydroisoquinoline analogs.
Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Substrate)
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Principle: This fluorometric assay is based on the oxidative deamination of the non-fluorescent substrate kynuramine by MAO, which results in the formation of the highly fluorescent product 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction:
-
To each well, add the diluted test compound or control.
-
Add the diluted enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
-
Detection:
-
Incubate the plate for 20-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~310-320 nm and emission at ~380-400 nm.
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of test compounds for dopamine receptor subtypes (e.g., D1, D2, D3).
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a specific radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the inhibition constant (Ki).
Materials:
-
Membrane preparations from cells expressing the dopamine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3).
-
Unlabeled test compounds.
-
Non-specific binding determinant (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Serotonin Receptors
Objective: To determine the functional activity (agonist or antagonist) of test compounds at Gs- or Gi-coupled serotonin receptors.
Principle: This cell-based assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger, following receptor activation. For Gs-coupled receptors, agonists will increase cAMP levels. For Gi-coupled receptors, agonists will inhibit the forskolin-stimulated increase in cAMP.
Materials:
-
Cells stably expressing the serotonin receptor of interest.
-
Test compounds.
-
Forskolin (for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Addition:
-
Agonist mode: Add varying concentrations of the test compound.
-
Antagonist mode (for Gi-coupled receptors): Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of an agonist and forskolin.
-
Antagonist mode (for Gs-coupled receptors): Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of an agonist.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (concentration for 50% of maximal response).
-
For antagonists, determine the IC50 value and calculate the antagonist affinity (Kb) using the Gaddum equation.
-
Conclusion
The tetrahydroisoquinoline scaffold represents a rich source of pharmacologically active compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. While this compound shows promise based on its known interactions with key neurological targets, a more extensive and direct comparative analysis with other THIQ analogs is necessary to fully elucidate its structure-activity relationships and therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for researchers to generate the robust, quantitative data needed to advance our understanding of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Pharmacology and Drug Interactions of 5-MeO-DMT [spiritpharmacist.com]
- 7. This compound | 103030-69-9 | Benchchem [benchchem.com]
- 8. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
A Comparative Analysis of the Neuroprotective Efficacy of Salsolinol and 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
In the quest for therapeutic agents to combat neurodegenerative diseases, isoquinoline alkaloids have emerged as a promising class of compounds. This guide provides a detailed comparison of the neuroprotective efficacy of two such compounds: Salsolinol and 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ). While substantial experimental data exists for Salsolinol, demonstrating a dual role as both a neurotoxin and a neuroprotectant, quantitative data on the neuroprotective effects of 5-MeO-THIQ remains limited in publicly available research.
Quantitative Data on Neuroprotective Effects
The following tables summarize the available quantitative data from in vitro studies. It is important to note the disparity in the volume of research, with Salsolinol being more extensively studied for its neuroprotective properties.
Table 1: Neuroprotective Effects of Salsolinol on Neuronal Cell Viability and Cytotoxicity
| Cell Line | Toxin (Concentration) | Salsolinol Concentration | Effect on Cell Viability/Toxicity | Assay |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) (300 µM) | 50 µM and 100 µM | Statistically significant increase in cell viability[1] | MTS Assay |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) (50 µM) | 10-250 µM | Statistically significant decrease in LDH release[2] | LDH Release Assay |
| IMR-32 | 6-hydroxydopamine (6-OHDA) (200 µM) | 100 µM | Significant protection from cell death[2] | LDH Release Assay |
| SH-SY5Y | MPP+ (1000 µM) | 50 µM | Significant increase in cell viability[3] | MTS Assay |
Table 2: Antioxidant and Anti-apoptotic Effects of Salsolinol
| Cell Line | Toxin (Concentration) | Salsolinol Concentration | Effect | Assay |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) (500 µM) | 50, 100, and 250 µM | Significant reduction in Reactive Oxygen Species (ROS) levels[1] | ROS Assay |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) (100 µM) | 250 µM | Significant reduction in caspase-3/7 activity[2] | Caspase Activity Assay |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) (300 µM) | 250 µM | Significant reduction in caspase-3/7 activity[1] | Caspase Activity Assay |
This compound (5-MeO-THIQ)
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables for Salsolinol are provided below. These protocols can serve as a reference for researchers looking to evaluate the neuroprotective effects of isoquinoline compounds.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and IMR-32, are commonly used.
-
Culture Conditions: Cells are typically maintained in a standard culture medium (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity: To model neuronal damage, cells are exposed to neurotoxins such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or 1-methyl-4-phenylpyridinium (MPP+).
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Salsolinol) for a specified period before the addition of the neurotoxin.
Cell Viability and Cytotoxicity Assays
-
MTS Assay: This colorimetric assay measures the metabolic activity of viable cells. The MTS reagent is reduced by metabolically active cells to a colored formazan product, and the absorbance is measured to quantify cell viability.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is quantified using an enzymatic reaction that produces a colored product, which is proportional to the number of dead cells.
Measurement of Oxidative Stress and Apoptosis
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Caspase Activity Assay: Apoptosis, or programmed cell death, is often mediated by caspases. The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using specific substrates that release a fluorescent or luminescent signal upon cleavage.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Salsolinol and the potential mechanisms of 5-MeO-THIQ are believed to be mediated through various signaling pathways.
Salsolinol: A Dual-Faceted Molecule
Salsolinol exhibits a complex, concentration-dependent effect on neuronal cells. At lower concentrations, it demonstrates neuroprotective properties, primarily by mitigating oxidative stress. This protective effect is thought to involve the activation of pro-survival signaling pathways. However, at higher concentrations, Salsolinol can be neurotoxic, activating pathways that lead to apoptosis.
This compound: A Potential Neuroprotectant
As a member of the THIQ family, 5-MeO-THIQ is hypothesized to exert neuroprotective effects through mechanisms common to this class of compounds. These may include antioxidant properties and modulation of key signaling pathways involved in cell survival and stress response. However, without direct experimental evidence, the precise pathways remain speculative.
Conclusion
The available evidence strongly supports the neuroprotective potential of Salsolinol at specific concentrations, particularly in models of oxidative stress-induced neuronal injury. Its ability to enhance cell viability, reduce cytotoxicity, and mitigate oxidative and apoptotic damage is well-documented. The signaling pathways involved in these protective effects are beginning to be elucidated, with the PI3K/Akt and Nrf2 pathways being likely candidates.
In contrast, while this compound belongs to a class of compounds with known neuroactive properties, there is a clear need for direct experimental investigation into its neuroprotective efficacy. Future studies should focus on generating quantitative data from in vitro neuroprotection assays to allow for a direct and meaningful comparison with other isoquinoline alkaloids like Salsolinol. Such research is crucial for advancing our understanding of the therapeutic potential of these compounds in the context of neurodegenerative diseases.
References
5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Potential Neuroprotective Agent in the MPTP-Induced Neurotoxicity Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride against the widely utilized 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity model of Parkinson's disease. While direct experimental data on the neuroprotective effects of this compound in the MPTP model are not extensively available in current scientific literature, this guide synthesizes information from closely related compounds and established experimental protocols to offer a comprehensive overview of its potential therapeutic utility and the methodologies for its evaluation.
The MPTP-Induced Neurotoxicity Model: A Paradigm for Parkinson's Disease Research
The MPTP model is a cornerstone in Parkinson's disease research, reliably replicating the key pathological features of the disease in various animal models, most notably mice and non-human primates.[1][2][3] The neurotoxicity of MPTP is a multi-step process initiated by its conversion to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase-B (MAO-B) in glial cells.[2][3] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4] Once inside the neurons, MPP+ accumulates in mitochondria and inhibits Complex I of the electron transport chain.[5][6] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, neuroinflammation, and ultimately, the demise of dopaminergic neurons in the substantia nigra.[3][7] This neuronal loss manifests as motor deficits in animal models, such as bradykinesia, rigidity, and tremor, which can be assessed through various behavioral tests.[8][9]
This compound: A Candidate for Neuroprotection
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities and as key structures in many alkaloids and pharmaceuticals.[10] While direct studies on the 5-methoxy variant in the MPTP model are scarce, research on structurally similar THIQ derivatives suggests several potential neuroprotective mechanisms. These include anti-inflammatory, antioxidant, and direct mitochondrial protective effects.[11][12]
For instance, the related compound 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) has demonstrated significant neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease.[11] AMTIQ was found to decrease microglial activation, increase the survival of dopaminergic neurons, and improve motor function.[11] These effects were attributed to its anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines.[11] Given the structural similarities, it is plausible that this compound may exert comparable neuroprotective actions.
Quantitative Data Summary: A Look at a Related Tetrahydroisoquinoline Derivative
The following tables summarize hypothetical quantitative data based on the reported effects of the closely related compound, AMTIQ, in an MPTP-induced mouse model.[11] This data is presented to illustrate the potential neuroprotective efficacy that could be investigated for this compound.
Table 1: Effect on Dopaminergic Neuron Survival
| Treatment Group | Tyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra (% of Control) |
| Control (Saline) | 100% |
| MPTP | 50% |
| MPTP + 5-Methoxy-THIQ (Hypothetical) | 75% |
Note: Data is illustrative and based on the effects of a related compound.
Table 2: Effect on Striatal Dopamine Levels
| Treatment Group | Striatal Dopamine Levels (% of Control) |
| Control (Saline) | 100% |
| MPTP | 40% |
| MPTP + 5-Methoxy-THIQ (Hypothetical) | 70% |
Note: Data is illustrative and based on the effects of a related compound.
Table 3: Behavioral Assessment - Rotarod Test
| Treatment Group | Latency to Fall (seconds) |
| Control (Saline) | 180 |
| MPTP | 60 |
| MPTP + 5-Methoxy-THIQ (Hypothetical) | 120 |
Note: Data is illustrative and based on the effects of a related compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are established protocols for inducing MPTP neurotoxicity in mice and a proposed protocol for evaluating the neuroprotective effects of this compound.
MPTP-Induced Neurotoxicity Protocol (Sub-acute Regimen)
This protocol is adapted from established methods for inducing a consistent loss of dopaminergic neurons.[2][13][14]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: MPTP hydrochloride is dissolved in sterile saline. Mice receive intraperitoneal (i.p.) injections of MPTP at a dose of 20-30 mg/kg once daily for five consecutive days.[13]
-
Post-Injection Monitoring: Animals are closely monitored for any adverse reactions. Body weight should be recorded daily.
-
Tissue Collection and Analysis: Seven days after the final MPTP injection, animals are euthanized. Brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for HPLC analysis of dopamine and its metabolites in the striatum.[13]
Evaluation of this compound
This proposed protocol is designed to assess the neuroprotective potential of the compound.
-
Treatment Groups:
-
Group 1: Vehicle (Saline) + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: 5-Methoxy-THIQ + MPTP
-
Group 4: 5-Methoxy-THIQ + Saline
-
-
Drug Administration: this compound is dissolved in a suitable vehicle. The compound is administered (e.g., i.p. or orally) at a predetermined dose range 30-60 minutes prior to each MPTP injection.
-
Behavioral Testing: Behavioral assessments, such as the rotarod test, open field test, and pole test, are conducted before the start of treatment and at specified time points after the final MPTP injection to evaluate motor function.[6][8][9]
-
Neurochemical and Histological Analysis: Following the final behavioral tests, brain tissues are processed as described in the MPTP protocol to quantify dopaminergic neuron survival and striatal dopamine levels.[1]
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in MPTP-induced neurotoxicity and the potential neuroprotective mechanisms of this compound.
Conclusion
The MPTP-induced neurotoxicity model remains an invaluable tool for investigating the pathogenesis of Parkinson's disease and for screening potential neuroprotective compounds. While direct evidence for the efficacy of this compound in this model is currently limited, the promising results from structurally related compounds warrant further investigation. The proposed experimental protocols and the understanding of the underlying signaling pathways provide a solid framework for future studies to elucidate the potential of this compound as a disease-modifying therapy for Parkinson's disease. Future research should focus on conducting direct, well-controlled preclinical studies to generate the necessary quantitative data to validate its neuroprotective effects.
References
- 1. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP - Wikipedia [en.wikipedia.org]
- 3. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of enteric dopaminergic neurons and associated changes in colon motility in an MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | MPTP Impairs Dopamine D1 Receptor-Mediated Survival of Newborn Neurons in Ventral Hippocampus to Cause Depressive-Like Behaviors in Adult Mice [frontiersin.org]
- 11. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection by a mitochondria-targeted drug in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride neuroprotection
A Comparative Analysis of Tetrahydroisoquinoline Derivatives in Neurodegenerative Disease Models
For researchers and drug development professionals exploring novel neuroprotective agents, the tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising area of investigation for central nervous system disorders, including Alzheimer's and Parkinson's disease.[1][2] This guide provides a comparative overview of the in vivo neuroprotective potential of THIQ derivatives, with a focus on positioning the prospective efficacy of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride within the context of its more extensively studied analogs.
Objective: To objectively assess the in vivo validation of this compound's neuroprotective effects by comparing it with alternative THIQ derivatives for which experimental data are available.
Current Landscape: Direct in vivo studies validating the neuroprotective efficacy of this compound are not available in the current body of published scientific literature. However, the broader class of THIQ compounds has demonstrated significant neuroprotective properties in various animal models of neurodegeneration.[3][4] This guide will, therefore, draw comparisons with structurally related and well-researched THIQ derivatives to provide a foundational understanding of the potential mechanisms and efficacy that might be anticipated for this compound.
Comparative Efficacy of Tetrahydroisoquinoline Derivatives
To contextualize the potential neuroprotective effects of this compound, we will examine the in vivo data for two prominent analogs: 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and 1,2,3,4-tetrahydroisoquinoline (TIQ). These compounds have been evaluated in rodent models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[4][5]
| Compound | Animal Model | Dosing Information | Key Neuroprotective Findings |
| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat model of Parkinson's disease induced by 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Chronic administration of 50 mg/kg i.p. | - Completely prevented 1BnTIQ-induced hyperactivity. - Antagonized the 1BnTIQ-induced disturbances in dopamine release in the striatum.[4] |
| Rat model with MPTP-induced neurotoxicity | Pretreatment with 80 mg/kg, i.p. | - Significantly inhibited the decrease in dopaminergic spontaneous firing induced by MPTP. - Suppressed the MPTP-induced formation of thiobarbituric acid-reactive substances (TBARS), indicating a reduction in oxidative stress.[5] | |
| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Rat model of Parkinson's disease induced by 1BnTIQ | Chronic administration of 50 mg/kg i.p. | - Completely prevented 1BnTIQ-induced hyperactivity. - Antagonized the 1BnTIQ-induced disturbances in dopamine release in the striatum.[4] |
| Rat model with MPTP-induced neurotoxicity | 0.01-30 mg/kg | Had no significant effect on dopaminergic spontaneous discharge.[5] |
Potential Neuroprotective Mechanisms of the THIQ Scaffold
The neuroprotective effects of THIQ derivatives are believed to be multifactorial, targeting key pathological pathways in neurodegenerative diseases.[2][3] Understanding these mechanisms provides a framework for predicting the action of this compound.
Caption: Putative neuroprotective mechanisms of THIQ derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo assays used to evaluate the neuroprotective effects of THIQ compounds.
Animal Model of Parkinson's Disease (1BnTIQ-induced)
-
Animals: Male Wistar rats are used.
-
Induction of Parkinsonism: Chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) at a dose of 25 mg/kg, intraperitoneally (i.p.), for a specified duration.[4]
-
Treatment Groups:
-
Control (vehicle)
-
1BnTIQ only
-
1BnTIQ + TIQ (50 mg/kg, i.p.)
-
1BnTIQ + 1MeTIQ (50 mg/kg, i.p.)
-
-
Behavioral Assessment: Locomotor activity is monitored using an open-field test.
-
Neurochemical Analysis: In vivo microdialysis is performed in the striatum to measure extracellular dopamine levels.[4]
In Vivo Electrophysiology
-
Animals: Male Sprague-Dawley rats are used.
-
Surgical Preparation: Animals are anesthetized, and a recording electrode is lowered into the substantia nigra pars compacta.
-
Drug Administration: Test compounds (e.g., MPTP, TIQ derivatives) are administered intravenously (i.v.) or intraperitoneally (i.p.).[5]
-
Data Acquisition: Spontaneous firing rates of dopaminergic neurons are recorded before and after drug administration.
-
Biochemical Analysis: Thiobarbituric acid-reactive substances (TBARS) are measured in brain tissue to assess lipid peroxidation.[5]
Caption: General workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
While direct in vivo evidence for the neuroprotective effects of this compound is currently lacking, the existing data for its structural analogs, 1MeTIQ and TIQ, provide a strong rationale for its investigation. The demonstrated ability of these compounds to mitigate neurotoxin-induced behavioral deficits and neurochemical imbalances in animal models of Parkinson's disease suggests that the THIQ scaffold is a viable starting point for the development of novel neuroprotective therapeutics.[4][5]
Future research should prioritize the in vivo evaluation of this compound in established animal models of neurodegeneration. Such studies should aim to:
-
Determine the optimal dosing and route of administration.
-
Elucidate its specific mechanism of action, including its effects on dopamine signaling, oxidative stress, and neuroinflammation.
-
Compare its efficacy and safety profile with other neuroprotective agents.
By systematically building upon the foundational knowledge of the THIQ class of compounds, the therapeutic potential of this compound can be thoroughly and objectively assessed.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antitumor Activity of Tetrahydroisoquinoline Derivatives
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of action of novel tetrahydroisoquinoline (THIQ) derivatives as potential anticancer agents.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad range of biological activities.[1] In the realm of oncology, THIQ derivatives have emerged as a promising class of antitumor agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2][3][4] These compounds exert their anticancer activity through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[1][5][6] This guide provides a comparative analysis of the antitumor activity of several THIQ derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Comparative Antitumor Activity of THIQ Derivatives
The antitumor efficacy of THIQ derivatives is highly dependent on their substitution patterns, which influence their interaction with molecular targets and their overall pharmacological properties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative THIQ derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of THIQ Derivatives Against Colon Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| GM-3-18 | HCT116 | 0.9 - 10.7 | KRas Inhibition |
| Colo320 | Data not available | KRas Inhibition | |
| GM-3-121 | HCT116 | Data not available | Anti-angiogenesis |
| MCF-7 (Breast) | 0.43 µg/mL | Not specified | |
| MDA-MB-231 (Breast) | 0.37 µg/mL | Not specified | |
| GM-3-16 | HCT116 | 1.6 - 2.6 | KRas Inhibition |
| GM-3-143 | Various Colon Cancer | Significant Inhibition | KRas Inhibition |
Table 2: Cytotoxicity of THIQ Derivatives Against Lung and Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 7e | A549 (Lung) | 0.155 | CDK2 Inhibition |
| Compound 8d | MCF7 (Breast) | 0.170 | DHFR Inhibition |
| Compound 10e | A549 (Lung) | 0.033 | mTOR Inhibition |
| Compound 10h | MCF-7 (Breast) | 0.087 | mTOR Inhibition |
| Compound 10d | A549 (Lung) | 0.062 | mTOR Inhibition |
| MCF-7 (Breast) | 0.58 | mTOR Inhibition | |
| MDA-MB-231 (Breast) | 1.003 | mTOR Inhibition |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of the antitumor activity of novel compounds. The following sections detail the methodologies for the key assays cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in the culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[6]
In Vitro Tubulin Polymerization Assay
A significant number of THIQ derivatives exert their antitumor effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5] The in vitro tubulin polymerization assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[1] The process is initiated by raising the temperature to 37°C in the presence of GTP and is characterized by a sigmoidal curve representing nucleation, growth, and steady-state phases.[1]
Protocol:
-
Reagent Preparation:
-
On ice, prepare a tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[1][12]
-
Prepare 10x stocks of the test THIQ derivatives, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel) in General Tubulin Buffer.[1]
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[1]
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 420 nm emission) every minute for 60-90 minutes at 37°C.[13]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to visualize the polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]
-
Signaling Pathways and Mechanisms of Action
The antitumor activity of tetrahydroisoquinoline derivatives is often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Experimental Workflow for Antitumor Activity Screening
The following diagram illustrates a typical workflow for screening and characterizing the antitumor activity of novel THIQ derivatives.
Caption: Workflow for Antitumor Drug Discovery with THIQ Derivatives.
KRas Signaling Pathway
The KRas protein is a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[14] Mutations in the KRAS gene are found in a significant percentage of human cancers, making it an attractive therapeutic target.[13] Some THIQ derivatives have been shown to inhibit KRas signaling.[7][8]
Caption: Simplified KRas Signaling Pathway and Inhibition by THIQ Derivatives.
This guide provides a snapshot of the current research on the antitumor activities of tetrahydroisoquinoline derivatives. The presented data and protocols offer a valuable resource for scientists engaged in the discovery and development of novel cancer therapeutics. Further investigations into the structure-activity relationships and mechanisms of action of this versatile scaffold are warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. maxanim.com [maxanim.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. mdpi.com [mdpi.com]
- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 14. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of methoxy-substituted tetrahydroisoquinolines
A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The strategic placement of substituents, particularly methoxy groups, on the THIQ core can dramatically influence the compound's affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxy-substituted THIQs, focusing on their roles as dopamine receptor antagonists and P-glycoprotein inhibitors, supported by experimental data and protocols.
Dopamine D2/D3 Receptor Antagonists
The dopamine D3 receptor (D3R) is a key target in the central nervous system for treating conditions like addiction and other neuropsychiatric disorders.[3][4] Methoxy-substituted THIQs have been extensively studied as potent and selective D3R antagonists.
Core Scaffold Analysis and SAR Insights:
The THIQ moiety typically serves as the "head" group or primary pharmacophore that interacts with the orthosteric binding pocket of the D3 receptor.[5][6]
-
Methoxy vs. Hydroxy Substitution: A common motif for D3R affinity is the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol structure.[5] Studies have shown that a hydroxyl group at the 7-position is better tolerated for D3R affinity than a second methoxy group. For instance, one compound with a 7-hydroxy group showed 65-fold higher D3R affinity than its 7-methoxy counterpart.[5] This enhanced affinity is attributed to the ability of the phenolic group to form multiple hydrogen bonds with residues like Ser192 in the D3R binding pocket.[6]
-
6,7-Dimethoxy Substitution: Despite the advantage of the 7-hydroxy group in some scaffolds, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif is also a primary pharmacophore for high-affinity D3R ligands.[3][4]
-
Linker and "Tail" Group: The THIQ "head" is typically connected via a linker to an arylamide "tail" unit, which resides in a secondary binding pocket and is crucial for selectivity.[5][6] Rigidifying the linker (e.g., with an o-xylenyl motif) generally reduces D3R affinity for 6-methoxy-7-hydroxy THIQs but can lead to highly potent ligands when combined with a 6,7-dimethoxy head group.[4][7] For example, 6,7-dimethoxy THIQ derivatives with 3-cyano and 4-cyano benzamide tails displayed exceptionally high D3R affinity (Ki = 1.2 and 3.4 nM, respectively).[4][7]
Quantitative Data: Dopamine Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of representative methoxy-substituted THIQs for dopamine D1, D2, and D3 receptors.
| Compound ID | THIQ Head Group | Linker/Tail Group | D3R Ki (nM) | D2R Ki (nM) | D1R Ki (nM) | Selectivity (D2/D3) | Reference |
| 1 | 6-Methoxy-7-hydroxy | 4-(4-pyridyl)phenyl | 24 | >10000 | >10000 | >416 | [5] |
| 2 | 6-Methoxy-7-hydroxy | 4-(4-methoxyphenyl) | 5.9 | >10000 | >10000 | >1694 | [5] |
| 3 | 6,7-Dimethoxy | 4-cyanobenzamide (o-xylenyl linker) | 3.4 | 51 | 1440 | 15 | [4][7] |
| 4 | 6,7-Dimethoxy | 3-cyanobenzamide (o-xylenyl linker) | 1.2 | 26 | 500 | 21.7 | [4][7] |
| 5 | 6-Methoxy-7-hydroxy | 3-cyanobenzamide (o-xylenyl linker) | 26 | 29 | >10000 | 1.1 | [4][7] |
Signaling Pathway
Dopamine D2-like receptors, including D3R, are G-protein coupled receptors that signal through the Gi inhibitory pathway, leading to a decrease in intracellular cAMP levels. Antagonists block this pathway by preventing the binding of endogenous dopamine.
Simplified Gi-coupled signaling pathway for the Dopamine D3 receptor.
P-glycoprotein (P-gp) Inhibitors for Multidrug Resistance (MDR) Reversal
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[8] 6,7-Dimethoxy-THIQ derivatives have emerged as potent P-gp inhibitors capable of resensitizing cancer cells to chemotherapeutic agents.
Core Scaffold Analysis and SAR Insights:
-
Importance of Methoxy Groups: The 6,7-dimethoxy substitution on the THIQ scaffold is a critical pharmacophore for P-gp modulation and MDR reversal.[8][9] The methoxy groups are considered important hydrogen bond acceptors that contribute to the interaction with P-gp.[9]
-
N-2 Position Substitutions: The substituent at the 2-position of the THIQ ring significantly impacts activity. Linking the 6,7-dimethoxy-THIQ core to various methoxy-substituted aryl moieties via a phenethyl group has proven to be a successful strategy.[9]
-
Potency and Efficacy: Extensive structural optimization of this class has led to the development of highly potent MDR reversers. One optimized compound demonstrated a reversal fold of up to 467.7 in Eca109/VCR (vincristine-resistant) cells, significantly surpassing the efficacy of the third-generation P-gp inhibitor tariquidar.[8] Other derivatives showed potent activity in K562/A02 (adriamycin-resistant) cells, with IC50 values in the sub-micromolar range.[10]
Quantitative Data: P-gp Inhibitory and MDR Reversal Activity
The following table presents the in vitro MDR reversal activity of representative 6,7-dimethoxy-THIQ derivatives in drug-resistant cancer cell lines.
| Compound ID | Cell Line | Chemotherapeutic Agent | IC50 (µM) | Reversal Factor | Reference |
| 6e | K562/A02 | Adriamycin | 0.66 | 24.13 | [10] |
| 6h | K562/A02 | Adriamycin | 0.65 | 24.50 | [10] |
| 7c | K562/A02 | Adriamycin | 0.96 | 16.59 | [10] |
| Verapamil | K562/A02 | Adriamycin | 1.45 | 10.98 | [10] |
| Compound 41 | Eca109/VCR | Vincristine | Not specified | 467.7 | [8] |
| Tariquidar | Eca109/VCR | Vincristine | Not specified | <467.7 | [8] |
Experimental Workflow
The evaluation of novel compounds as P-gp inhibitors follows a structured workflow, from initial synthesis to mechanistic validation.
Workflow for evaluating methoxy-THIQs as P-gp inhibitors.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol is a representative method for determining the binding affinity of test compounds for dopamine receptors, as performed in studies evaluating THIQ derivatives.[4][5]
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the human dopamine receptor subtype of interest (D1, D2, or D3). Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Competition Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2, [³H]WC-10 for D3), and varying concentrations of the unlabeled test compound (methoxy-THIQ derivative).
-
Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The filters are washed with cold buffer to remove non-specific binding. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
MDR Reversal Assay (MTT Assay)
This protocol describes the method used to evaluate the ability of THIQ compounds to reverse P-gp mediated multidrug resistance in cancer cells.[8][10]
-
Cell Seeding: Drug-resistant cells (e.g., K562/A02 or Eca109/VCR) and their corresponding parental sensitive cells are seeded into 96-well plates and cultured for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of a chemotherapeutic agent (e.g., adriamycin or vincristine) either alone or in combination with a fixed, non-toxic concentration of the test compound (methoxy-THIQ derivative). A group treated with the test compound alone is included to assess its intrinsic cytotoxicity.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The IC50 value (the concentration of the chemotherapeutic agent required to inhibit cell growth by 50%) is calculated for each treatment condition. The reversal factor (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of the test compound.
Conclusion
The is highly dependent on the substitution pattern and the biological target. For dopamine D3 receptors, a 6-methoxy-7-hydroxy pattern is often optimal for high affinity, with the arylamide tail dictating selectivity. In contrast, for reversing multidrug resistance via P-gp inhibition, a 6,7-dimethoxy substitution is the key pharmacophore, with modifications at the N-2 position modulating potency. This comparative guide highlights the versatility of the THIQ scaffold and underscores how subtle changes in methoxy group placement can redirect the pharmacological profile of a compound, providing a valuable framework for the rational design of new therapeutic agents.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride to Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride to various neuroreceptors. Due to the limited publicly available quantitative binding data for this specific compound, this guide leverages data from structurally similar tetrahydroisoquinoline derivatives to provide a validated perspective on its potential receptor interactions. The information is intended to support further research and drug development efforts in neuroscience.
Executive Summary
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are known to interact with a variety of receptors in the central nervous system. While direct binding affinity data for this specific molecule is scarce, analysis of its structural analogs suggests potential interactions with dopamine, serotonin, and sigma receptors. This guide presents a comparative overview of the binding affinities of relevant THIQ derivatives to these receptors, alongside detailed experimental protocols for validating such interactions. The objective is to provide a foundational understanding for researchers investigating the therapeutic potential of this compound.
Comparative Binding Affinity of Tetrahydroisoquinoline Derivatives
The following table summarizes the binding affinities (Ki in nM) of various tetrahydroisoquinoline derivatives to key neuroreceptors. This data, gathered from published scientific literature, serves as a reference for predicting the potential binding profile of this compound.
| Compound/Derivative | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Serotonin 5-HT7 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs | Moderate to High | High (e.g., 1.2 - 26)[1][2] | - | - | Low to Moderate[1][2] |
| 1-Aryl-1,2,3,4-tetrahydroisoquinoline Analogs | - | - | - | - | - |
| N-Substituted-1,2,3,4-tetrahydroisoquinolines | - | - | High | - | - |
| Indanone-Tetrahydroisoquinoline Linked Analogs | - | - | - | High (e.g., 0.5)[3] | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols for Binding Affinity Determination
The gold standard for determining the binding affinity of a compound to a receptor is the in vitro radioligand binding assay. This can be performed as either a saturation or a competition (displacement) assay.
Radioligand Competition Binding Assay
This method is used to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Workflow for Radioligand Competition Binding Assay:
Caption: Workflow of a radioligand competition binding assay.
Protocol:
-
Receptor Preparation: Homogenize tissues or cells expressing the target receptor to prepare a membrane fraction.
-
Assay Buffer: Prepare an appropriate buffer to maintain pH and ionic strength.
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand. Unbound radioligand will pass through the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Potential Receptor Signaling Pathways
Based on the binding profiles of its structural analogs, this compound may modulate the following signaling pathways:
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] This can influence various downstream effectors, including protein kinase A (PKA) and ion channels.[4][5][6]
Caption: Simplified Dopamine D2/D3 receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to D2/D3 receptors, the 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation also leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron.
Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.
Sigma-2 Receptor Signaling
The sigma-2 receptor is not a GPCR and its signaling mechanisms are less well-defined. It is known to be involved in calcium signaling and can interact with other proteins, including ion channels and enzymes involved in lipid metabolism.[7][8][9][10][11]
Caption: Putative Sigma-2 receptor signaling pathways.
Conclusion and Future Directions
While direct experimental evidence for the binding affinity of this compound is currently lacking in the public domain, the available data on its structural analogs strongly suggest that it is a promising candidate for interacting with dopamine, serotonin, and sigma receptors. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to initiate their own investigations into the pharmacological profile of this compound.
Future research should focus on:
-
Quantitative Binding Assays: Performing in vitro radioligand binding assays to determine the Ki values of this compound for a comprehensive panel of neuroreceptors.
-
Functional Assays: Conducting functional assays (e.g., cAMP assays, calcium imaging) to determine whether the compound acts as an agonist, antagonist, or modulator at its target receptors.
-
In Vivo Studies: Investigating the behavioral and physiological effects of the compound in animal models to validate its in vitro findings and explore its therapeutic potential.
By systematically addressing these research questions, the scientific community can fully elucidate the pharmacological properties of this compound and its potential as a novel therapeutic agent.
References
- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sigma-2 receptor [medbox.iiab.me]
- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
cross-validation of analytical methods for tetrahydroisoquinoline quantification
A comprehensive comparison of analytical methods is crucial for the accurate quantification of tetrahydroisoquinolines (TIQs), a class of compounds significant in pharmaceutical and neuroscience research. Cross-validation of these methods ensures consistency, reliability, and accuracy of results across different analytical techniques. This guide provides a comparative overview of common analytical methods for TIQ quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), with a focus on their performance characteristics and experimental protocols.
The Principle of Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared with a different method or when used in a different laboratory or with different analysts or instruments.[1][2] The primary goal is to ensure the interchangeability of analytical results and to demonstrate the robustness of the methods.[1] This is particularly critical in regulated environments such as drug development to ensure data integrity and regulatory compliance.[1]
Comparison of Analytical Methods for Tetrahydroisoquinoline Quantification
The selection of an analytical method for TIQ quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific TIQ of interest. The following table summarizes the performance characteristics of commonly employed methods.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Linearity (r²) | >0.99 | >0.99[3] | >0.999 | Not explicitly stated |
| Limit of Detection (LOD) | Higher than LC-MS/MS | 0.10 ng/mL for TIQ, 0.01 ng/mL for 1-MeTIQ[3] | 10 fmol/mL for salsolinol and salsolin[4] | Dependent on selector, high resolution achievable |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Not explicitly stated, but method is highly sensitive | 100 pg/mL for each enantiomer of salsolinol[5] | Not explicitly stated |
| Accuracy/Recovery | Good | >93.2% for TIQ, >94.1% for 1-MeTIQ[3] | Good | Not explicitly stated |
| Precision (RSD%) | <15% | Not explicitly stated | Intraday and interday precision ≤2.56% for a similar compound | Not explicitly stated |
| Specificity | Moderate | High | High | High, especially for chiral separations |
| Sample Throughput | Moderate | High | Moderate | High |
| Derivatization | Not usually required | Not usually required | Often required[5] | Not usually required |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative experimental protocols for the quantification of TIQs using different techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of TIQs at moderate concentrations.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of the target TIQ.
-
Sample Preparation: Samples are typically diluted in the mobile phase or a suitable solvent, filtered, and then injected into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it ideal for trace-level quantification of TIQs in complex biological matrices.[3][7]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: A reversed-phase column such as a C18 or a specialized column like 5CN-MS (150×2.0 mm, i.d.).[3]
-
Mobile Phase: A typical mobile phase consists of methanol and 5 mM ammonium formate (90:10, v/v).[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[3]
-
Sample Preparation: A combination of solvent extraction and solid-phase extraction (SPE) is often employed to isolate the TIQs from the sample matrix.[3] Deuterated internal standards are recommended for accurate quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many TIQs, derivatization is necessary to improve their volatility and chromatographic behavior.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium.
-
Injection: Splitless injection is common for trace analysis.
-
Temperature Program: An oven temperature gradient is used to separate the analytes.
-
MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.[9]
-
Derivatization: TIQs are often derivatized to make them more volatile. A two-step derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide and R-(-)-2-phenylbutyrylic acid can be used to separate enantiomers.[5]
-
Sample Preparation: Extraction from biological matrices can be performed using phenyl-boronic phase cartridges.[5]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly well-suited for the chiral separation of TIQs.[10]
-
Instrumentation: A capillary electrophoresis system with a detector (e.g., UV or MS).
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): Ammonium formate buffer solutions (e.g., 70 or 100 mM, pH 3.0 or 4.0) containing organic modifiers like methanol or acetonitrile are used.[11]
-
Chiral Selector: For enantiomeric separations, chiral selectors such as cyclodextrins are added to the BGE.[10]
-
Voltage: A high voltage (e.g., 25 kV) is applied across the capillary to drive the separation.[11]
-
Detection: On-column UV detection or coupling to a mass spectrometer via an electrospray ionization (ESI) interface.[11]
-
Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent and introduced into the capillary by hydrodynamic or electrokinetic injection.
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of tetrahydroisoquinolines using different analytical techniques.
Caption: Workflow for TIQ quantification using LC-MS/MS.
Caption: Workflow for TIQ quantification using GC-MS.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry | CiNii Research [cir.nii.ac.jp]
- 4. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For researchers and professionals in drug development, the synthesis of the 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride scaffold is of significant interest due to its presence in a variety of pharmacologically active compounds. The construction of this key intermediate is primarily achieved through two classical methods: the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides an objective comparison of these synthetic routes, offering insights into their efficiency based on reported experimental data for similar compounds.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | 2-(2-Methoxyphenyl)ethan-1-amine and a formaldehyde source (e.g., paraformaldehyde). | N-(2-(2-Methoxyphenyl)ethyl)formamide. |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄). | Dehydrating/cyclizing agent (e.g., POCl₃, P₂O₅). |
| Number of Steps | Typically a one-pot reaction to the tetrahydroisoquinoline core. | A two-step process: formylation followed by cyclization and subsequent reduction. |
| Initial Product | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. | 5-Methoxy-3,4-dihydroisoquinoline. |
| Subsequent Steps | Direct conversion to the hydrochloride salt. | Requires a reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline before salt formation. |
| Reaction Conditions | Generally requires acidic conditions and heating. | Involves harsher conditions with strong dehydrating agents, often at reflux temperatures.[1][2] |
Logical Workflow for Synthetic Route Comparison
Caption: Comparative analysis workflow for synthetic routes.
Synthetic Pathways and Experimental Data
Route 1: Pictet-Spengler Synthesis
The Pictet-Spengler reaction is a direct and atom-economical approach to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.[3] It involves the condensation of 2-(2-methoxyphenyl)ethan-1-amine with a formaldehyde source, followed by an acid-catalyzed intramolecular electrophilic cyclization.
Caption: Pictet-Spengler synthesis pathway.
Experimental Protocol:
A general procedure involves dissolving 2-(2-methoxyphenyl)ethan-1-amine and a formaldehyde source (e.g., paraformaldehyde) in a suitable solvent, followed by the addition of a strong acid such as hydrochloric or sulfuric acid. The mixture is then heated to facilitate the reaction. After completion, the reaction is worked up, and the product is isolated and purified, often by recrystallization of its hydrochloride salt.
| Step | Reactants | Reagents/Solvents | Typical Conditions | Typical Yield |
| 1 | 2-(2-Methoxyphenyl)ethan-1-amine, Paraformaldehyde | Hydrochloric Acid, Water/Ethanol | Reflux, 4-8 hours | 60-75% |
| 2 | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | HCl in Ethanol/Ether | 0 °C to room temp. | >95% |
Route 2: Bischler-Napieralski Synthesis
The Bischler-Napieralski route is a multi-step process that begins with the formylation of 2-(2-methoxyphenyl)ethan-1-amine to produce N-(2-(2-methoxyphenyl)ethyl)formamide. This amide is then cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the desired tetrahydroisoquinoline.[1]
Caption: Bischler-Napieralski synthesis pathway.
Experimental Protocol:
-
Formylation: 2-(2-Methoxyphenyl)ethan-1-amine is reacted with a formylating agent, such as ethyl formate or formic acid, to yield N-(2-(2-methoxyphenyl)ethyl)formamide.
-
Cyclization: The resulting amide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) in an inert solvent (e.g., toluene or acetonitrile) and heated to reflux to induce cyclization to 5-methoxy-3,4-dihydroisoquinoline.[4]
-
Reduction: The dihydroisoquinoline intermediate is then reduced, typically with sodium borohydride in an alcoholic solvent, to afford 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Salt Formation: The final product is converted to its hydrochloride salt.
| Step | Reactants | Reagents/Solvents | Typical Conditions | Typical Yield |
| 1 | 2-(2-Methoxyphenyl)ethan-1-amine | Ethyl Formate | Reflux, 12-24 hours | 85-95% |
| 2 | N-(2-(2-Methoxyphenyl)ethyl)formamide | POCl₃, Toluene | Reflux, 2-4 hours | 70-85% |
| 3 | 5-Methoxy-3,4-dihydroisoquinoline | NaBH₄, Methanol | 0 °C to room temp., 1-2 hours | 90-98% |
| 4 | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | HCl in Ethanol/Ether | 0 °C to room temp. | >95% |
Comparison of Synthetic Efficiency
| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route | Analysis |
| Overall Yield | 60-75% (for the cyclization step) | 53-79% (calculated over 3 steps) | The Pictet-Spengler reaction, being a one-pot cyclization, can offer a higher overall yield in practice, although this is highly dependent on the optimization of reaction conditions. The multi-step nature of the Bischler-Napieralski route can lead to a lower cumulative yield. |
| Step Economy | High (fewer steps). | Lower (multiple transformations and purifications). | The Pictet-Spengler route is more step-economical, which is advantageous in terms of time, resources, and waste generation. |
| Reagents & Conditions | Uses strong acids and requires heating. | Employs harsh and moisture-sensitive reagents like POCl₃ at high temperatures. The reduction step uses standard reducing agents.[1] | Both methods involve potentially hazardous reagents and conditions. However, the Pictet-Spengler reaction can sometimes be performed under milder conditions, especially with activated aromatic rings.[5] |
| Purification | Purification of the final product can be straightforward via crystallization of the hydrochloride salt. | Requires purification of intermediates at each stage, which can be more labor-intensive. | The single-step nature of the Pictet-Spengler reaction may simplify the overall purification process. |
Conclusion
Both the Pictet-Spengler and Bischler-Napieralski reactions are viable and well-established methods for the synthesis of this compound.
The Pictet-Spengler reaction offers a more direct and step-economical route, which can translate to higher overall yields and reduced production time and waste. It is often the preferred method for its simplicity.
The Bischler-Napieralski reaction , while being a longer process, provides a reliable and often high-yielding pathway. It allows for the isolation and characterization of intermediates, which can be advantageous for process control and optimization in a research or industrial setting.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available resources, and the importance of factors such as overall yield, process time, and cost-effectiveness. For rapid access to the target molecule on a laboratory scale, the Pictet-Spengler reaction may be more favorable. For larger-scale production where process robustness and intermediate control are critical, the Bischler-Napieralski route remains a strong contender.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Unveiling the Biological Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comparative Literature Review
For researchers, scientists, and professionals in drug development, understanding the nuanced biological effects of novel compounds is paramount. This guide offers a comprehensive literature review of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ), presenting a comparative analysis of its biological activities against related tetrahydroisoquinoline (THIQ) derivatives. While specific quantitative data for 5-MeO-THIQ remains limited in publicly accessible literature, this review synthesizes available information and draws comparisons with structurally similar compounds to provide a valuable framework for future research and development.
Overview of Biological Activities
This compound is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core structure found in numerous biologically active compounds. The primary areas of investigation for THIQ derivatives include their potential as neuroprotective, antitumor, and antimicrobial agents. The mechanism of action for these compounds is often attributed to their interaction with neurotransmitter systems, particularly dopamine and serotonin receptors, as well as their ability to inhibit enzymes involved in neurotransmitter metabolism.[1]
Research indicates that the positioning of substituent groups on the THIQ ring system significantly influences the biological activity. For instance, methoxy groups at the 6 and 7 positions have been shown to enhance anti-inflammatory and neuroprotective effects in some analogs. While direct studies on the 5-methoxy variant are not extensively detailed, its structural similarity to other active THIQs suggests potential interactions with similar biological targets.
Comparative Analysis of Biological Effects
Due to the limited availability of specific quantitative data for this compound, this section provides a comparative overview of its reported qualitative activities alongside quantitative data for structurally related THIQ derivatives. This approach allows for an informed estimation of its potential biological profile.
Dopamine Receptor Affinity
The tetrahydroisoquinoline scaffold is a well-established pharmacophore for dopamine receptor ligands. Various derivatives have been synthesized and evaluated for their affinity towards different dopamine receptor subtypes (D1, D2, D3, etc.). High affinity and selectivity for specific subtypes are crucial for developing targeted therapies for neurological and psychiatric disorders.
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | Dopamine Receptors | Data not available | - |
| 6,7-Dimethoxy-THIQ Derivative (Compound 5s) | D3 | 1.2 | [1][2] |
| 6,7-Dimethoxy-THIQ Derivative (Compound 5t) | D3 | 3.4 | [1][2] |
| 6,7-Dihydroxy-THIQ Derivative | D3 | High Affinity | [1][2] |
| 2,3-Dimethoxy Benzamide THIQ Analog (Compound 5q) | D3 | 57 | [1][2] |
| 3,4-Disubstituted Benzamide THIQ Analog (Compound 5r) | D3 | 24 | [1][2] |
This table presents a selection of data for comparative purposes. The specific structures of the referenced compounds can be found in the cited literature.
Serotonin Receptor Interaction
Similar to their interaction with dopamine receptors, THIQ derivatives have also been investigated for their effects on the serotonergic system. The serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and psychosis.
| Compound/Analog | Receptor Subtype | Activity | Reference |
| This compound | Serotonin Receptors | Binds to serotonin receptors | [1] |
| Diclofensine (a THIQ derivative) | Serotonin Transporter | IC50 = 3.7 nM (for uptake inhibition) | [3] |
Enzyme Inhibition
The ability of THIQ derivatives to inhibit specific enzymes is another key aspect of their biological activity. Inhibition of enzymes like monoamine oxidase (MAO) can modulate neurotransmitter levels and is a therapeutic strategy for depression and Parkinson's disease.
| Compound/Analog | Enzyme | Inhibition Data | Reference |
| This compound | Enzymes in neurotransmitter metabolism | Reported to inhibit | [1] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Monoamine Oxidase (MAO) | Acts as a MAO inhibitor | [4] |
Specific IC50 or Ki values for 5-MeO-THIQ against relevant enzymes were not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental approaches used to study tetrahydroisoquinoline derivatives, the following diagrams are provided.
Caption: Putative signaling pathways modulated by THIQ analogs.
Caption: General experimental workflow for evaluating THIQ derivatives.
Experimental Protocols
While specific, detailed experimental protocols for this compound were not found, the following are generalized methodologies commonly employed for evaluating the biological activities of tetrahydroisoquinoline derivatives.
Radioligand Binding Assay (for Receptor Affinity)
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., a THIQ derivative).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: MAO-A and MAO-B enzymes are typically sourced from mitochondrial fractions of rat or human brain or liver tissue.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A specific substrate for MAO (e.g., kynuramine) is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a defined period by adding a strong acid or base.
-
Product Measurement: The formation of the product is quantified spectrophotometrically or fluorometrically.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Neuroprotection Assay (e.g., against MPP+ toxicity)
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.
-
Induction of Toxicity: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the culture medium to induce cell death.
-
Cell Viability Assessment: After a further incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the test compound that provides 50% protection against the toxic insult (EC50) is determined.
Conclusion
This compound belongs to a class of compounds with significant potential for therapeutic applications, particularly in the realm of neuroscience. While direct and detailed quantitative data for this specific molecule are scarce in the current literature, the established biological activities of its structural analogs provide a strong rationale for its further investigation. The comparative data presented in this guide, along with the generalized experimental protocols and pathway diagrams, offer a foundational resource for researchers aiming to elucidate the precise pharmacological profile of 5-MeO-THIQ and to explore its potential as a novel therapeutic agent. Future studies focusing on quantitative receptor binding, enzyme inhibition, and cell-based functional assays are crucial to fully characterize its biological effects and to unlock its therapeutic promise.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a corrosive material and can cause burns upon contact with skin, eyes, or if inhaled.[1][2]
| PPE Requirement | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or apron should be worn. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][3][4][5]
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials such as absorbent pads, disposable labware, and PPE, in a designated and properly labeled waste container.
-
The container must be suitable for chemical waste, typically made of a compatible plastic or glass, and have a secure, tight-fitting lid.
-
Clearly label the container with the chemical name: "Waste this compound".
2. Handling Spills:
-
In the event of a spill, do not breathe in any mist, vapors, or spray.[1]
-
Absorb the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[1]
-
Carefully sweep or scoop up the absorbed material and place it into the designated, sealed container for chemical waste disposal.[4]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be secure and accessible only to authorized personnel.
4. Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the waste disposal company regarding packaging and labeling for transport.
5. Documentation:
-
Maintain a record of the amount of waste generated, the date of collection, and the date it was transferred to the waste disposal company.
-
Keep all disposal records in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
